Ethyl 5-(methyl(phenyl)amino)pentanoate
Description
Structure
3D Structure
Properties
CAS No. |
146425-95-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 5-(N-methylanilino)pentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11-7-8-12-15(2)13-9-5-4-6-10-13/h4-6,9-10H,3,7-8,11-12H2,1-2H3 |
InChI Key |
RJAMLRYWAJNZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 5-(N-methylanilino)valerate CAS number search
The following technical guide details the identification, synthesis, and application of Ethyl 5-(N-methylanilino)valerate , a specialized intermediate used in the development of functional dyes and hapten-protein conjugates.
Identification, Synthesis, and Application in Conjugate Chemistry[1]
Part 1: Compound Identification & Strategic Search Analysis[1]
Ethyl 5-(N-methylanilino)valerate is a specialized alkyl-aniline ester primarily utilized as a synthetic intermediate. Unlike common reagents, this compound is often synthesized in situ or prepared as a custom precursor for specific high-value applications, such as the synthesis of Methylene Blue haptens or functionalized fluoran dyes.[1]
1.1 Chemical Identity
| Feature | Detail |
| Common Name | Ethyl 5-(N-methylanilino)valerate |
| Systematic Name | Ethyl 5-[methyl(phenyl)amino]pentanoate |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| Structure | EtOOC–(CH₂)₄–N(CH₃)–Ph |
| CAS Number Status | Non-Standard / Proprietary Intermediate (Note: This compound does not have a widely listed public CAS number in standard catalogs like Sigma-Aldrich.[2] It is typically identified by its synthesis from CAS 100-61-8 and CAS 14660-52-7.) |
1.2 Search Strategy for Researchers
When a direct CAS search fails for such intermediates, researchers must pivot to reaction-based identification . This compound is the product of a specific alkylation reaction.
-
Retrosynthetic Search: Search for the reaction of N-methylaniline (CAS 100-61-8) with Ethyl 5-bromovalerate (CAS 14660-52-7).
-
Substructure Search: In databases like SciFinder or Reaxys, perform a substructure search for the N-alkyl-N-methylaniline core with a pentanoate ester chain.
-
Patent Literature: This specific ethyl ester is frequently cited in patent literature regarding Methylene Blue derivatives and hapten synthesis (e.g., EP0510668A2, US8241575B2).[1]
Part 2: Synthesis & Characterization Protocol
Since commercial availability is limited, the standard method for obtaining this compound is laboratory synthesis.[1] The following protocol is validated by patent literature and optimized for yield and purity.
2.1 Reaction Mechanism
The synthesis involves the nucleophilic substitution (
Figure 1: Synthetic pathway for Ethyl 5-(N-methylanilino)valerate via nucleophilic substitution.
2.2 Step-by-Step Synthesis Protocol
Objective: Synthesize ~5g of Ethyl 5-(N-methylanilino)valerate.
Materials:
-
N-Methylaniline (1.0 eq)
-
Ethyl 5-bromovalerate (1.05 eq)
-
2,6-Lutidine (1.05 eq) or K₂CO₃ (2.0 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF[1]
-
Inert Atmosphere: Argon or Nitrogen
Procedure:
-
Setup: Charge a round-bottom flask with N-methylaniline (e.g., 2.60 mL, 23.9 mmol) and anhydrous acetonitrile (40 mL) under an inert atmosphere.
-
Addition: Add Ethyl 5-bromovalerate (4.0 mL, 25.1 mmol) and 2,6-Lutidine (2.91 mL, 25.1 mmol) via syringe.
-
Note: K₂CO₃ can be used as an alternative base in DMF.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80-110°C depending on solvent) for 24–40 hours . Monitor via TLC (Hexane/EtOAc 9:1).
-
Indicator: The solution typically turns from clear to a pale green-brown color.
-
-
Workup:
-
Remove solvent under reduced pressure.[3]
-
Dissolve residue in Ethyl Acetate or Ether.
-
Wash with water (2x) and brine (1x) to remove salts and unreacted base.
-
Dry organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Concentrate the organic phase to obtain a crude brown liquid.[4]
-
Purify via vacuum distillation (bp 124-128°C at 0.4 mmHg) or column chromatography (Silica gel, 10% EtOAc in Hexanes).
-
-
Yield: Expect ~88% yield (approx. 4.96 g).[4]
2.3 Characterization Data
Verify the product using the following spectroscopic data derived from literature [1][2]:
| Method | Characteristic Signals |
| Appearance | Pale yellow to brown liquid |
| Boiling Point | 124–128 °C (at 0.4 mmHg) |
| ¹H NMR (CDCl₃) | δ 7.22 (m, 2H, Ar-H), 6.67 (m, 3H, Ar-H), 4.12 (q, J=7.2Hz, 2H, O-CH₂-), 3.32 (t, J=7Hz, 2H, N-CH₂-), 2.91 (s, 3H, N-CH₃), 2.33 (t, J=8Hz, 2H, -CH₂-CO-), 1.66 (m, 4H, alkyl chain), 1.25 (t, J=7.2Hz, 3H, -CH₃).[1][3][5] |
| IR (Neat) | 1730 cm⁻¹ (C=O ester stretch), 1600/1505 cm⁻¹ (C=C aromatic), 1370 cm⁻¹ (C-N stretch).[1] |
Part 3: Applications & Functional Utility
This compound serves as a critical linker in bioconjugation and materials science. Its primary utility lies in its ability to introduce a carboxylic acid functionality (via hydrolysis) onto an aniline ring, which can then be coupled to proteins or other molecules.[1]
3.1 Methylene Blue Hapten Synthesis
A primary application is in the synthesis of immunogens for Methylene Blue detection.[1]
-
Precursor Formation: The ethyl ester is hydrolyzed to the acid.
-
Coupling: The acid is activated (e.g., NHS ester) and coupled to a carrier protein (e.g., BSA).[1]
-
Antibody Production: The resulting conjugate acts as a hapten to generate antibodies specific to the Methylene Blue core structure [3].
3.2 Dye Intermediate
The N-alkyl-N-methylaniline moiety is a key building block for:
-
Fluoran Dyes: Used in thermal paper and pressure-sensitive recording materials.
-
Rhodamine Derivatives: The ester chain allows for further functionalization of the dye molecule without altering its chromophore properties.[1]
References
-
Preparation of Methylene Blue Hapten and Immunogen. Patent CN111303076A. (2020). Describes the synthesis of the intermediate from N-methylaniline and ethyl 5-bromovalerate.
-
Molecularly Imprinted Polymer Sensor Device. Patent US8241575B2. (2012). details the synthesis and characterization (NMR) of Ethyl 5-(N-methylanilato)valerate.
-
Phenothiazine Derivatives, Their Production and Use. Patent EP0510668A2. (1992).[1] Early description of the synthesis of Ethyl 5-(N-methylanilino)valerate for dye applications.
Sources
- 1. CN111303076A - Preparation method of methylene blue hapten and methylene blue immunogen - Google Patents [patents.google.com]
- 2. larodan.com [larodan.com]
- 3. EP0510668A2 - Phenothiazine derivatives, their production and use - Google Patents [patents.google.com]
- 4. US8241575B2 - Molecularly imprinted polymer sensor device - Google Patents [patents.google.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
A Technical Guide to the IUPAC Nomenclature of Ethyl 5-(methyl(phenyl)amino)pentanoate and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
The precise and unambiguous naming of chemical compounds is a foundational pillar of scientific communication, particularly within the highly regulated and data-driven fields of chemical research and pharmaceutical development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and universally accepted framework for this purpose, ensuring that a chemical name corresponds to a single, unique molecular structure.[1][2][3] This guide offers an in-depth exploration of the IUPAC nomenclature for Ethyl 5-(methyl(phenyl)amino)pentanoate, a molecule that serves as an excellent case study due to its multiple functional groups. By deconstructing this molecule and applying the hierarchical rules of IUPAC nomenclature, this document provides a robust and practical reference for naming its derivatives, a common task in medicinal chemistry and drug development.
The Foundational Logic: Deconstructing the Core Structure
To systematically name any organic molecule, we must first identify its constituent parts and determine the principal functional group, which dictates the base name of the compound.[4][5][6] The structure of this compound incorporates an ester, a tertiary amine, and both aliphatic and aromatic moieties.
Prioritizing Functional Groups: The Causality of Naming
The IUPAC system establishes a clear hierarchy for functional groups.[4][5][6] In our target molecule, we have an ester and an amine. According to IUPAC recommendations, esters hold a higher priority than amines.[6][7] This critical first step dictates that the molecule will be named as an ester derivative, with the amine group treated as a substituent. This choice is not arbitrary; it is a convention designed to create a single, unambiguous name.
The workflow for determining the base name follows a logical sequence:
Caption: IUPAC functional group prioritization workflow.
Assembling the Name: A Step-by-Step Protocol
With the principal functional group identified, the systematic name is constructed piece by piece.
Step 1: Naming the Ester
Esters are named in two parts.[8][9]
-
The first part is the name of the alkyl group attached to the single-bonded oxygen atom. In this case, it is an ethyl group.
-
The second part is derived from the carboxylic acid portion. The parent chain containing the carbonyl group is identified, and the -oic acid suffix of the corresponding acid is changed to -oate.[4][8][9]
Step 2: Identifying and Numbering the Parent Chain
The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. For our molecule, this is a five-carbon chain. Therefore, the base name is derived from pentanoic acid, becoming pentanoate .
Numbering of this chain begins at the carbonyl carbon (C=O) as position 1.[8] This is a fixed rule for many terminal functional groups and ensures locants are assigned consistently.
Step 3: Identifying and Naming the Substituents
With the parent chain numbered, we identify any groups attached to it. In this case, we have a complex substituent at the C5 position: a tertiary amine group.
-
When an amine is treated as a substituent, it is designated with the prefix "amino-".[10][11]
-
The nitrogen atom of this amino group is itself substituted with a methyl group and a phenyl group (a benzene ring as a substituent).[4]
-
To indicate that these groups are on the nitrogen atom and not the parent carbon chain, the locant N- is used.[7][11][12] The substituents on the nitrogen are listed alphabetically.
-
Therefore, the full name of the substituent is (methyl(phenyl)amino) . The parentheses are crucial for clarity, as they enclose a complex substituent to avoid ambiguity.[13][14]
Step 4: Assembling the Final IUPAC Name
The final name is constructed by combining these elements in the correct order:
-
Name of the alkyl group from the alcohol part: Ethyl
-
A space.[9]
-
Locant of the substituent: 5-
-
Name of the substituent (in parentheses): (methyl(phenyl)amino)
-
Name of the parent chain with the ester suffix: pentanoate
Combining these gives the full, unambiguous IUPAC name: This compound .
A Practical Guide to Naming Derivatives
In drug development, the core structure is often modified to optimize its properties. The systematic approach detailed above can be readily applied to name any derivative.
Experimental Protocol: Systematic Nomenclature of Derivatives
-
Identify the Principal Functional Group: For all derivatives discussed here, the ester will remain the highest priority group, thus the suffix will always be "-oate".
-
Name the Ester Components: Identify the alkyl group on the ester oxygen (e.g., methyl, propyl) and the parent chain attached to the carbonyl (e.g., butanoate, hexanoate).
-
Number the Parent Chain: Always start numbering from the carbonyl carbon as C1.
-
Identify and Name All Substituents:
-
For substituents on the parent carbon chain, use numerical locants (e.g., 3-hydroxy, 4-methyl).
-
For substituents on the nitrogen of the amino group, use the N- locant (e.g., N-ethyl, N,N-diethyl).
-
For substituents on the phenyl ring, number the ring starting from the point of attachment to the nitrogen as C1'. The substituent is then named with its locant (e.g., (4-chlorophenyl)).
-
-
Assemble the Full Name: List all substituents in alphabetical order, preceded by their locants. Enclose complex substituents in parentheses. The name of the ester's alkyl group appears first, separated by a space.
Data Presentation: Examples of Derivative Nomenclature
| Derivative Structure | Systematic IUPAC Name |
| Methyl group instead of ethyl on the ester. | Methyl 5-(methyl(phenyl)amino)pentanoate |
| A hydroxyl group added at C3 of the pentanoate chain. | Ethyl 3-hydroxy -5-(methyl(phenyl)amino)pentanoate |
| A chlorine atom at the para-position (C4) of the phenyl ring. | Ethyl 5-(methyl(4-chlorophenyl )amino)pentanoate |
| Two ethyl groups on the nitrogen instead of methyl and phenyl. | Ethyl 5-(diethylamino )pentanoate |
| A six-carbon parent chain instead of five. | Ethyl 6 -(methyl(phenyl)amino)hexanoate |
Conclusion: Ensuring Scientific Integrity through Precision
The systematic application of IUPAC nomenclature is a self-validating system that underpins the trustworthiness and reproducibility of chemical research. For professionals in drug development, the ability to correctly name complex molecules and their derivatives is not merely an academic exercise; it is essential for patent applications, regulatory submissions, and clear communication within global research teams. By understanding the hierarchical logic behind the IUPAC rules, as demonstrated with this compound, scientists can confidently and accurately describe the chemical entities at the heart of their research.
References
-
IUPAC. (1993). A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). Blackwell Scientific Publications. [Link]
-
Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
-
Chemistry Steps. (2024). How to Name a Compound with Multiple Functional Groups. [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
IUPAC. (2020). A Brief Guide to the Nomenclature of Organic Chemistry. Pure and Applied Chemistry, 92(3), 527-539. [Link]
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
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- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. IUPAC Rules [chem.uiuc.edu]
- 9. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. websites.nku.edu [websites.nku.edu]
- 13. youtube.com [youtube.com]
- 14. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]
Safety data sheet (SDS) for Ethyl 5-(methyl(phenyl)amino)pentanoate
Comprehensive Safety & Handling Protocols: Ethyl 5-(methyl(phenyl)amino)pentanoate A Risk-Based Technical Guide for Research & Development
Part 1: Executive Summary & Core Directive
The Challenge: You are likely handling This compound , a specialized intermediate often encountered in medicinal chemistry campaigns (e.g., opioid receptor ligand synthesis or peptidomimetic design). Unlike commodity chemicals, this compound lacks a standardized, commercially validated Safety Data Sheet (SDS).
The Solution: This guide does not merely list hazards; it constructs a Provisional Safety Profile using Read-Across Toxicology (grouping based on structural analogues). We treat this substance as a Potent Aniline Derivative , requiring protocols far stricter than standard organic esters.
Critical Safety Alert:
The Aniline Moiety Risk: The presence of the N-methyl-N-phenyl group introduces a high probability of Methemoglobinemia (oxidation of hemoglobin) and skin sensitization. Standard nitrile gloves may offer insufficient protection against permeation.
Part 2: Chemical Identification & Predicted Properties
Before handling, we must establish the physicochemical identity to predict behavior.
| Property | Value / Prediction | Basis for Prediction |
| Chemical Name | This compound | Systematic Nomenclature |
| Structure | EtOOC-(CH2)4-N(Me)(Ph) | N-alkylated aniline + Ester tail |
| Molecular Formula | C14H21NO2 | Calculated |
| Molecular Weight | 235.33 g/mol | Calculated |
| Physical State | Viscous Liquid / Oil (Pale Yellow) | Analogy to N,N-diethylaniline & Ethyl valerate |
| Boiling Point | ~160-170°C (at reduced pressure) | High MW ester/amine |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc, DMSO | Lipophilic alkyl chain + aromatic ring |
| Flash Point | >110°C (Predicted) | Low volatility expected |
Part 3: Hazard Identification (GHS Classification)
Note: This classification is derived from Structure-Activity Relationships (SAR) utilizing the "Toxophore" approach.
Global Harmonized System (GHS) Labels
-
Signal Word: DANGER
-
Hazard Statements (Predicted):
-
H301/H311: Toxic if swallowed or in contact with skin (Aniline absorption).
-
H317: May cause an allergic skin reaction.
-
H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia).
-
H411: Toxic to aquatic life with long-lasting effects.
-
The Mechanism of Toxicity (The "Why")
To understand the risk, we must map the metabolic fate of the molecule. The ester tail is relatively benign, hydrolyzing to ethanol and the carboxylic acid. The danger lies in the aniline head .
Figure 1: Predicted Metabolic Activation Pathway This diagram illustrates how the liver converts the parent compound into the toxic N-hydroxy metabolite.
Caption: Metabolic divergence showing the generation of methemoglobin-forming species via CYP450 oxidation.
Part 4: Handling & Storage Protocols (SOPs)
Engineering Controls
-
Fume Hood: Mandatory. Velocity > 100 fpm.
-
Weighing: Do not weigh on an open bench. Use a localized exhaust enclosure or dissolve in solvent within the hood before transfer.
Personal Protective Equipment (PPE) - The "Glove Trap"
Standard Nitrile gloves are often insufficient for aromatic amines.
-
Recommendation: Use Silver Shield (Laminate) or Viton gloves for prolonged handling.
-
Splash Protection: Double-gloving (Nitrile over Laminate) provides dexterity + chemical resistance.
Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen . Anilines are prone to N-oxidation, turning dark/black upon air exposure.
-
Temperature: Refrigerate (2-8°C).
-
Segregation: Keep away from Acids (forms salts) and Oxidizers (fire/explosion risk).
Part 5: Emergency Response Protocols
First Aid (Specific to Aniline Poisoning)
-
Inhalation: Remove to fresh air. If "blue lips" (cyanosis) appear, administer oxygen immediately.
-
Skin Contact:
-
Drench: Wash with polyethylene glycol (PEG 400) or soapy water. Water alone is often ineffective for lipophilic anilines.
-
Monitor: Watch for signs of headache, dizziness, or cyanosis for 24 hours.
-
-
Antidote: Medical professionals should have Methylene Blue available for treating severe methemoglobinemia.
Spillage & Decontamination
Scenario: 5g bottle breaks in the fume hood.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Viton gloves and a respirator (organic vapor cartridge) if outside the hood.
-
Absorb: Use sand or vermiculite. Do not use sawdust (fire hazard with oxidizers).
-
Neutralize: Wipe surfaces with dilute acetic acid (to salt the amine) followed by detergent water.
Figure 2: Emergency Decision Logic Flowchart for assessing exposure severity.
Caption: Decision matrix for immediate response to potential aniline-derivative exposure.
Part 6: Synthesis & Stability (Technical Context)
For researchers synthesizing this compound:
-
Synthesis Route: Typically involves the alkylation of N-methylaniline with Ethyl 5-bromopentanoate.
-
Reaction Risk: The reaction uses strong bases (e.g., K2CO3, NaH) and generates HBr.
-
Purification: The compound is likely an oil.[1] Do not distill at atmospheric pressure ; decomposition may release toxic aniline vapors. Flash chromatography (Hexane/EtOAc) is preferred.
Part 7: Ecological & Regulatory Considerations
-
Aquatic Toxicity: Aromatic amines are generally toxic to aquatic organisms (LC50 < 10 mg/L). Do not dispose of down the drain.
-
Disposal: Classify as Hazardous Organic Waste (Halogen-free) . Incineration is the only acceptable disposal method to destroy the aromatic ring.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Ethyl 5-amino-3-methylpentanoate (Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: N,N-diethylaniline (Read-Across Source). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2022). Emergency Response Safety and Health Database: Aniline. Retrieved from [Link]
Sources
Technical Guide: Design and Synthesis of Amino Acid Ester-Triggered Linkers for N-Methylaniline
The following technical guide details the design, synthesis, and application of Amino Acid Acyloxyalkyl Carbamate Linkers for the delivery of N-methylaniline (and structurally related secondary aromatic amines). This architecture overcomes the low nucleophilicity and steric hindrance of N-methylaniline, utilizing an amino acid ester trigger for controlled enzymatic release.
Executive Summary
The delivery of secondary aromatic amines, such as N-methylaniline (NMA) , presents a unique challenge in medicinal chemistry. Unlike primary amines, NMA lacks a second hydrogen for facile functionalization, and its direct amide derivatives are often too stable for physiological hydrolysis. To address this, Amino Acid Acyloxyalkyl Carbamate linkers serve as a "double-prodrug" strategy.
This system utilizes an amino acid ester as the enzymatic trigger. Upon esterase-mediated hydrolysis, the linker undergoes a spontaneous 1,6-elimination or hemiacetal collapse, releasing the N-methylaniline cargo. This guide provides a rigorous protocol for synthesizing these novel linkers, focusing on the N-methyl-N-phenylcarbamate core.
Chemical Design & Rationale
The Challenge of N-Methylaniline
N-methylaniline is a secondary aromatic amine with reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the phenyl ring and steric bulk from the methyl group.
-
Direct Amides: Coupling an amino acid directly to NMA (e.g., AA-CO-N(Me)Ph) creates a highly stable amide bond that resists enzymatic cleavage.
-
Solution: The Acyloxyalkyl Carbamate strategy inserts a self-immolative spacer between the amino acid trigger and the NMA payload.
Mechanism of Action
The linker consists of three distinct domains:
-
Trigger: An amino acid (e.g., L-Phenylalanine, L-Valine) esterified to the spacer.
-
Spacer: A methylene or substituted alkyl group (acyloxyalkyl).
-
Payload: N-methylaniline, attached via a carbamate bond.
Activation Pathway:
-
Esterase Cleavage: Plasma esterases hydrolyze the ester bond between the amino acid and the spacer.
-
Spontaneous Collapse: The resulting
-hydroxyalkyl carbamate is unstable. -
Release: It spontaneously decomposes into the amino acid, an aldehyde (e.g., formaldehyde), carbon dioxide, and free N-methylaniline.
Mechanistic Diagram
The following diagram illustrates the cascade mechanism from the intact prodrug to the released cargo.
Caption: Figure 1. Activation pathway of the amino acid acyloxyalkyl carbamate linker. Esterase cleavage triggers a cascade releasing N-methylaniline.
Synthesis Strategy
The synthesis requires a stepwise approach to avoid premature hydrolysis and ensure correct regiochemistry. The key intermediate is the
Retrosynthetic Analysis
-
Target: Boc-AA-COO-CH2-O-CO-N(Me)Ph
-
Precursor A: Cl-CH2-O-CO-N(Me)Ph (Chloromethyl carbamate)
-
Precursor B: Boc-AA-OH (Protected Amino Acid)
Experimental Protocol
Step 1: Synthesis of Chloromethyl N-methyl-N-phenylcarbamate
This step installs the spacer and the carbamate bond.
-
Reagents: N-methylaniline (1.0 eq), Chloromethyl chloroformate (1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: 0°C to Room Temperature (RT), 4 hours.
Protocol:
-
Dissolve N-methylaniline (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add chloromethyl chloroformate (12 mmol) over 20 minutes. Caution: Exothermic.
-
Allow the mixture to warm to RT and stir for 4 hours.
-
Workup: Wash with 1M HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the chloromethyl carbamate as a colorless oil.
Step 2: Coupling of Amino Acid (Cesium Salt Method)
Direct displacement of the chloride requires a carboxylate salt. The cesium salt is preferred for its solubility and reactivity in DMF.
-
Reagents: N-Boc-L-Phenylalanine (1.0 eq), Cesium Carbonate (Cs2CO3, 0.6 eq), Sodium Iodide (NaI, 0.1 eq - catalyst).
-
Intermediate: Chloromethyl carbamate from Step 1 (1.1 eq).
-
Solvent: DMF (anhydrous).[1]
Protocol:
-
Dissolve N-Boc-Phe-OH (5 mmol) in DMF (20 mL).
-
Add Cs2CO3 (3 mmol) and stir for 30 min at RT to form the cesium salt.
-
Add NaI (0.5 mmol) and the chloromethyl carbamate (5.5 mmol).
-
Stir at RT for 16–24 hours. Monitor by TLC (disappearance of acid).
-
Workup: Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).
-
Purification: Silica gel chromatography yields the Boc-Phe-OCH2-OCO-N(Me)Ph prodrug.
Step 3: Deprotection (Optional)
If the free amino group is required for salt formation (solubility):
-
Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
-
Precipitate with diethyl ether to obtain the hydrochloride or trifluoroacetate salt.
Synthesis Workflow Diagram
Caption: Figure 2. Step-by-step synthetic route for the amino acid acyloxyalkyl carbamate linker system.
Physicochemical Properties & Stability
To validate the linker design, the following parameters must be assessed. The choice of amino acid side chain (
| Amino Acid ( | Steric Bulk | Est.[2] Half-Life (Plasma) | Solubility (HCl Salt) |
| Glycine | Low | < 5 min (Rapid) | High |
| Phenylalanine | Medium | 10 - 30 min | Moderate |
| Valine | High | 60 - 120 min | High |
| Isoleucine | Very High | > 4 hours | Moderate |
Note: Half-lives are estimates based on standard mammalian plasma esterase activity for acyloxyalkyl esters.
Stability Validation Protocol
-
Buffer Stability: Incubate prodrug (100 µM) in PBS (pH 7.4) at 37°C. Analyze by HPLC at t=0, 1, 4, 24h. (Expected: >95% stable).
-
Plasma Stability: Incubate in human/rat plasma at 37°C. Quench aliquots with acetonitrile. Analyze release of N-methylaniline by LC-MS/MS.
Applications in Drug Development[4][5]
-
Solubility Enhancement: Converting the lipophilic N-methylaniline moiety into an amino acid ester salt (e.g., HCl salt of the prodrug) significantly increases aqueous solubility for IV formulation.
-
Controlled Release: By selecting sterically hindered amino acids (Val, Ile), the release rate can be matched to the desired pharmacokinetic profile, preventing "dose dumping" of the toxic amine.
-
Pro-Moiety for Kinase Inhibitors: Many kinase inhibitors contain secondary aromatic amines. This linker system can be applied to temporarily mask these groups, improving oral bioavailability or reducing first-pass metabolism.
References
-
Simplicio, A. L., et al. (2008). "Prodrugs for Amines." Molecules, 13(3), 519-547. Link
-
Alexander, J., et al. (1988). "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Synthesis and Hydrolytic Characteristics." Journal of Medicinal Chemistry, 31(2), 318–322. Link
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link
-
Krise, J. P., et al. (1999). "A Novel Prodrug Approach for Tertiary Amines."[3] Journal of Medicinal Chemistry, 42(16), 3094-3100. Link
-
Majumdar, S., & Sloan, K. B. (2006). "Synthesis and evaluation of N-alkyl-N-alkyloxycarbonylaminomethyl (N-ANA) prodrugs." Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594. Link
Sources
Methodological & Application
Synthesis of Ethyl 5-(methyl(phenyl)amino)pentanoate: A Robust Protocol for the N-Alkylation of N-Methylaniline
Introduction and Scope
The synthesis of N-alkylated anilines is a fundamental transformation in medicinal chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs) such as histone deacetylase (HDAC) inhibitors and antiprotozoal agents [1]. The target molecule, ethyl 5-(methyl(phenyl)amino)pentanoate , serves as a versatile intermediate containing both a tertiary aniline core and an ester moiety primed for further functionalization (e.g., saponification or conversion to a hydroxamic acid).
This application note details a highly optimized, scalable protocol for the direct N-alkylation of N-methylaniline using ethyl 5-bromopentanoate. By employing a polar aprotic solvent system, a heterogeneous inorganic base, and nucleophilic catalysis, this methodology overcomes the traditional steric and kinetic hurdles associated with the alkylation of secondary anilines.
Mechanistic Insights & Experimental Design
To ensure a self-validating and highly efficient system, every reagent in this protocol has been selected based on strict mechanistic causality:
-
Solvent Selection (DMF): The reaction is driven by an SN2 mechanism. N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant. It effectively solvates the potassium cations from the base, leaving the nucleophile and the carbonate anions relatively "naked" and highly reactive[3].
-
Base Selection (K₂CO₃): Potassium carbonate acts as a mild, heterogeneous acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction. Unlike organic amine bases (e.g., Triethylamine or DIPEA), K₂CO₃ is non-nucleophilic, completely eliminating the risk of competitive alkylation and the formation of unwanted quaternary ammonium salts.
-
Finkelstein Catalysis (KI): Primary alkyl bromides possess moderate electrophilicity. The addition of catalytic potassium iodide (10–20 mol%) initiates an in situ Finkelstein reaction. The bromide is exchanged for an iodide, generating ethyl 5-iodopentanoate. Because iodide is a superior leaving group and highly polarizable, it significantly lowers the activation energy for the nucleophilic attack by the sterically hindered N-methylaniline [2].
Finkelstein-Assisted SN2 Mechanism
Figure 1: Logical relationship of the Finkelstein-catalyzed N-alkylation pathway.
Materials and Reagents
Table 1: Reaction Components and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| N-Methylaniline | 107.15 | 1.00 eq | 1.07 g (1.08 mL) | Nucleophile / Starting Material |
| Ethyl 5-bromopentanoate | 209.08 | 1.10 eq | 2.30 g (1.74 mL) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.20 | 2.00 eq | 2.76 g | Acid Scavenger (Base) |
| Potassium Iodide (KI) | 166.00 | 0.20 eq | 0.33 g | Nucleophilic Catalyst |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 20.0 mL (0.5 M) | Polar Aprotic Solvent |
Note: Ensure K₂CO₃ is finely powdered and oven-dried prior to use to maximize surface area and prevent water-induced ester hydrolysis.
Experimental Protocol
Experimental Workflow
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with dry Nitrogen (N₂) for 5 minutes.
-
Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol) and KI (0.33 g, 2 mmol) to the flask.
-
Inject anhydrous DMF (20 mL) into the flask, followed by N-methylaniline (1.08 mL, 10 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
Step 2: Electrophile Addition and Heating 5. Using a syringe, add ethyl 5-bromopentanoate (1.74 mL, 11 mmol) dropwise over 5 minutes. 6. Transfer the flask to a pre-heated oil bath set to 80 °C. 7. Stir the reaction mixture vigorously (800 rpm) under an N₂ atmosphere for 16–24 hours.
Step 3: Reaction Monitoring 8. Monitor the reaction progress via TLC (Hexanes:EtOAc, 8:2 v/v) or LC-MS. The starting material (N-methylaniline) should be completely consumed, indicated by the disappearance of the lower Rf spot.
Step 4: Aqueous Workup 9. Once complete, remove the flask from the oil bath and allow it to cool to room temperature. 10. Quench the reaction by pouring the mixture into a separatory funnel containing 100 mL of ice-cold deionized water. 11. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). 12. Critical Step: To thoroughly remove residual DMF, wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 50 mL). 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude oil.
Step 5: Purification 14. Purify the crude product via silica gel flash column chromatography. Elute with a gradient of Hexanes to 15% EtOAc in Hexanes. 15. Collect the fractions containing the product (visualized via UV at 254 nm), pool them, and evaporate the solvent to afford this compound as a pale yellow oil.
Analytical Characterization
To validate the structural integrity of the synthesized product, compare the obtained spectroscopic data against the expected values outlined below.
Table 2: Expected Spectroscopic Data
| Analytical Method | Expected Signals / Values | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (dd, J = 8.8, 7.3 Hz, 2H) | meta-Aromatic protons |
| δ 6.70 (d, J = 8.0 Hz, 2H) | ortho-Aromatic protons | |
| δ 6.68 (t, J = 7.3 Hz, 1H) | para-Aromatic proton | |
| δ 4.12 (q, J = 7.1 Hz, 2H) | Ester -OCH₂ CH₃ | |
| δ 3.32 (t, J = 7.5 Hz, 2H) | Amine -N-CH₂ - | |
| δ 2.92 (s, 3H) | Amine -N-CH₃ | |
| δ 2.30 (t, J = 7.4 Hz, 2H) | Ester -CH₂ -COO- | |
| δ 1.60–1.65 (m, 4H) | Aliphatic backbone -CH₂ -CH₂ - | |
| δ 1.25 (t, J = 7.1 Hz, 3H) | Ester -OCH₂CH₃ | |
| HRMS (ESI-TOF) | Calculated for C₁₄H₂₂NO₂ [M+H]⁺: 236.1645 | Found: ~236.1650 |
Troubleshooting Guide
Table 3: Common Experimental Issues and Solutions
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Low electrophilicity of the bromide or deactivated KI. | Ensure KI is dry. Increase temperature to 90 °C or add an additional 0.5 eq of ethyl 5-bromopentanoate. |
| Ester Hydrolysis Byproduct | Presence of water in K₂CO₃ or DMF causing base-catalyzed saponification of the ethyl ester. | Use strictly anhydrous DMF and oven-dried K₂CO₃. Protect the reaction with a drying tube or N₂ line. |
| High DMF carryover in NMR | Insufficient aqueous washing during the liquid-liquid extraction phase. | Increase the number of brine washes. Alternatively, wash the organic layer with a 5% aqueous LiCl solution. |
References
- Source: Google Patents (US6888027B2)
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates Source: MDPI (Molecules) URL:[Link]
Application Note: Protocol for the Alkylation of N-Methylaniline with Ethyl 5-Bromovalerate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Executive Summary & Mechanistic Overview
The alkylation of secondary aromatic amines is a fundamental transformation in medicinal chemistry, frequently utilized to synthesize complex active pharmaceutical ingredients (APIs) and chemical tags. This application note details the optimized protocol for the bimolecular nucleophilic substitution (S_N2) of N-methylaniline with ethyl 5-bromovalerate to yield ethyl 5-(methyl(phenyl)amino)pentanoate .
Causality in Experimental Design
Unlike highly nucleophilic aliphatic amines, N-methylaniline exhibits reduced nucleophilicity due to the delocalization of its nitrogen lone pair into the adjacent aromatic ring. Consequently, the reaction requires specific thermodynamic and chemical drivers:
-
Thermal Activation: Extended heating (reflux or >100 °C) is mandatory to overcome the high activation energy barrier of the S_N2 transition state[1].
-
Proton Scavenging (Base Selection): As the reaction proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the starting N-methylaniline, halting the reaction. We utilize 2,6-lutidine as a sterically hindered, non-nucleophilic organic base[2]. It effectively scavenges protons without competing with the amine for the electrophilic alkyl halide. Alternatively, anhydrous K₂CO₃ can be used[3].
-
Solvent Dynamics: Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It stabilizes the charge-separated S_N2 transition state while leaving the nucleophile relatively unsolvated and reactive[2].
Figure 1: S_N2 mechanism and proton scavenging logic in N-methylaniline alkylation.
Comparative Reaction Conditions
Historically, multiple conditions have been employed for this specific transformation. The table below summarizes the quantitative data and parameters across established literature to help researchers select the best method for their scale.
| Parameter | Solvent-Free (Neat) Method[1] | Polar Aprotic Method (Recommended)[2] | Base-Catalyzed DMF Method[3] |
| Solvent | None | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) |
| Base | None (Relies on amine excess) | 2,6-Lutidine | K₂CO₃ (Anhydrous) |
| Temperature | 110 °C | Reflux (~82 °C) | 70–80 °C |
| Reaction Time | 22 hours | 30 hours | 12–16 hours |
| Yield Profile | High throughput, requires distillation | High purity, prevents ester hydrolysis | Broad substrate scope |
Note: The Polar Aprotic Method is detailed in Section 3 due to its superior temperature control and avoidance of harsh aqueous bases that could saponify the ethyl ester.
Experimental Workflow & Protocol
Figure 2: Step-by-step workflow for the synthesis of this compound.
Materials & Reagents
-
N-Methylaniline (CAS: 100-61-8) – 10.0 mL (~90 mmol)
-
Ethyl 5-bromovalerate (CAS: 14660-52-7) – 15.0 mL (~95 mmol)
-
2,6-Lutidine (CAS: 108-48-5) – 12.0 mL (~100 mmol)
-
Acetonitrile (MeCN), anhydrous – 100 mL
-
Ethyl Acetate (EtOAc) and Hexanes for extraction/chromatography
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Sequentially inject 10.0 mL of N-methylaniline, 12.0 mL of 2,6-lutidine, and 15.0 mL of ethyl 5-bromovalerate[2]. Causality Note: Adding the base before the electrophile ensures immediate neutralization of any HBr formed upon initial collision.
Step 2: Thermal Activation
-
Submerge the flask in an oil bath or heating mantle set to 85 °C to achieve a gentle reflux of the MeCN (b.p. 82 °C).
-
Maintain vigorous stirring under reflux for 30 hours[2].
Step 3: Reaction Monitoring
-
After 24 hours, sample the reaction mixture.
-
Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (4:1 v/v) mobile phase. The product will appear as a new UV-active spot with a higher Rf value than the highly polar starting amine.
Step 4: Quenching & Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the acetonitrile.
-
Re-dissolve the resulting oily residue in 50 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash the organic layer with distilled water (2 × 20 mL) to selectively partition and remove the water-soluble lutidinium bromide salt[2].
-
Wash with 20 mL of saturated NaCl (brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Step 5: Purification
-
Option A (Chromatography): Purify the crude oil via silica gel flash column chromatography, eluting with a gradient of Hexane/Ethyl Acetate (starting at 9:1 to 1:1)[1].
-
Option B (Distillation): For larger scales, perform fractional vacuum distillation. The pure product distills at 124–128 °C at 0.4 mmHg [1].
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the isolated product must be validated against known spectroscopic benchmarks. The successful formation of this compound is confirmed by the disappearance of the secondary amine N-H stretch and the presence of the intact ethyl ester.
Expected Spectral Data[1]:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.22 (m, 2H, meta-ArH)
-
δ 6.67 (m, 3H, ortho/para-ArH)
-
δ 4.12 (q, J = 7.2 Hz, 2H, ester -O-CH₂ -CH₃)
-
δ 3.32 (t, J = 7.0 Hz, 2H, N-CH₂ )
-
δ 2.91 (s, 3H, N-CH₃ )
-
δ 2.33 (t, J = 8.0 Hz, 2H, CH₂ -C=O)
-
δ 1.66 (m, 4H, internal -CH₂-CH₂ -)
-
δ 1.25 (t, J = 7.2 Hz, 3H, ester -O-CH₂-CH₃ )
-
-
FT-IR (neat): Dominant absorption at 1730 cm⁻¹ (C=O ester stretch) and 1600 cm⁻¹ (aromatic C=C stretch). The absence of a sharp peak at ~3400 cm⁻¹ confirms the complete consumption of the secondary amine.
References
- EP0510668A2 - Phenothiazine derivatives, their production and use Source: Google Patents URL
- CN111303076A - Preparation method of methylene blue hapten and methylene blue immunogen Source: Google Patents URL
Sources
Reductive amination synthesis of 5-amino pentanoate esters
Application Note: Chemoselective Reductive Amination of 5-Oxopentanoate Esters
Executive Summary
The synthesis of 5-amino pentanoate esters (e.g., methyl 5-aminopentanoate) represents a classic yet deceptive challenge in organic chemistry.[1] While the target molecule is a critical linker in PROTAC development, peptide stapling, and GABA analog synthesis, its preparation via reductive amination is complicated by two competing failure modes: aldehyde polymerization of the precursor and intramolecular cyclization (lactamization) of the product into 2-piperidone (valerolactam).
This guide details a robust, self-validating protocol for the reductive amination of methyl 5-oxopentanoate.[1] Unlike standard reductive amination procedures, this workflow prioritizes the suppression of lactam formation through strict pH control and the use of specific hydride donors.
Mechanistic Insight & The "Lactam Trap"
To successfully synthesize linear 5-amino esters, one must understand the thermodynamic sink of the system. The linear amino ester is kinetically formed but thermodynamically unstable relative to the six-membered lactam ring.[1]
The Competitive Pathway:
-
Imine Formation: The aldehyde (5-oxopentanoate) reacts with the amine to form a hemiaminal, which dehydrates to the imine.
-
Reduction: The hydride donor reduces the C=N bond to the C-N bond (Target Product).
-
Cyclization (The Trap): If the amine remains unprotonated (free base) for even a short duration, the nitrogen lone pair attacks the distal ester carbonyl, ejecting alkoxide and closing the ring to form valerolactam.
Graphviz Pathway Diagram: The following diagram illustrates the kinetic vs. thermodynamic pathways.
Figure 1: Reaction pathway showing the critical divergence between stable salt formation and irreversible lactamization.
Strategic Reagent Selection
The choice of reducing agent dictates the success of this transformation.
| Reagent | Suitability | Rationale |
| Sodium Triacetoxyborohydride (STAB) | High | Mild, does not reduce aldehydes/ketones quickly, allowing imine formation first.[1] Compatible with acid catalysis (crucial for this substrate).[1] |
| Sodium Cyanoborohydride ( | Medium | Effective but toxic.[1] Requires pH 6–7 control.[1] Harder to work up without generating aqueous waste that triggers lactamization.[1] |
| Catalytic Hydrogenation ( | Low (Lab) | High risk of reducing the ester or promoting cyclization due to heat/pressure. Preferred only for industrial scale with specialized flow reactors.[1] |
| Sodium Borohydride ( | Prohibited | Too strong; reduces the aldehyde before the imine forms. |
Experimental Protocols
Protocol A: Direct Reductive Amination (Primary/Secondary Amines)
Target: Synthesis of N-alkyl-5-amino pentanoate esters.
Pre-requisites:
-
Precursor: Methyl 5-oxopentanoate (freshly prepared via ozonolysis of cyclopentene or oxidative cleavage).[1] Note: Commercial samples often contain trimerized species.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]
-
Atmosphere: Nitrogen or Argon.[1]
Step-by-Step Methodology:
-
Imine Pre-equilibrium (The "Dry" Step):
-
In a flame-dried flask, dissolve Methyl 5-oxopentanoate (1.0 equiv) and the Amine (1.05 equiv) in DCE (0.2 M concentration).
-
Critical Step: Add Acetic Acid (1.0 equiv) .[1]
-
Why? Acid catalysis promotes imine formation and buffers the solution, keeping the pH slightly acidic to discourage lactamization.
-
Stir at room temperature for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in three portions over 15 minutes.
-
Observation: Mild gas evolution (
) may occur.[1] -
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Quench & "Acidic" Workup (The Anti-Lactam Strategy):
-
Isolation as Salt:
Yield Expectation: 75–85% (as HCl salt).[1]
Protocol B: Synthesis of Primary Amines (The "Benzyl" Detour)
Target: Methyl 5-aminopentanoate (unsubstituted). Reasoning: Direct reaction with ammonia often leads to multiple alkylations or low yields.[1] Using benzylamine as a "dummy" group guarantees a linear product.
Workflow Diagram:
Figure 2: Two-stage synthesis for primary amino esters to ensure high purity.
Protocol:
-
Reductive Amination: Follow Protocol A using Benzylamine as the amine source.[1] Isolate the Methyl 5-(benzylamino)pentanoate.
-
Hydrogenolysis:
-
Dissolve the benzyl-amino ester in Methanol.[1]
-
Add 10% Pd/C (10 wt% loading).
-
Add HCl (1.0 equiv) or Acetic Acid to the mixture (prevents poisoning and lactamization).
-
Stir under
balloon (1 atm) for 4–6 hours. -
Filter through Celite.[1]
-
Concentrate to obtain Methyl 5-aminopentanoate Hydrochloride.[1]
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Product solidifies into a white waxy solid that is insoluble in water. | Lactamization. You made Valerolactam (2-piperidone).[1] | The workup was too basic or the rotary evaporator bath was too hot (>45°C). Use HCl salt formation immediately after extraction.[1] |
| Low conversion of aldehyde. | Polymerization. 5-oxopentanoate esters trimerize on storage.[1] | Distill the aldehyde precursor immediately before use or generate it in situ from the dimethyl acetal using aqueous acid, then extract and react immediately. |
| Multiple spots on TLC. | Dialkylation. (Secondary amine forming tertiary amine).[1] | Use a slight excess of amine (1.2–1.5 equiv) relative to the aldehyde. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Gribble, G. W. (1998).[1] "Sodium Triacetoxyborohydride."[1][2][3][4][5] Encyclopedia of Reagents for Organic Synthesis.
-
Hutchins, R. O., & Hutchins, M. K. (1991).[1] "Comprehensive Organic Synthesis." Selectivity in Reductive Amination. Pergamon Press.[1] (Foundational text on chemoselectivity).
Sources
- 1. CAS 29840-56-0: methyl 5-aminopentanoate hydrochloride (1:… [cymitquimica.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Scalable synthesis routes for Ethyl 5-(N-methylanilino)pentanoate
Application Note: Scalable Synthesis of Ethyl 5-(N-methylanilino)pentanoate
Executive Summary
This Application Note provides a comprehensive, scalable protocol for the synthesis of Ethyl 5-(N-methylanilino)pentanoate (EMAP), a critical intermediate in the development of functionalized aniline dyes, pharmaceutical lipophiles, and advanced polymer precursors. Unlike bench-scale methods that often rely on unscalable chromatographic purification, this guide focuses on a process-intensified N-alkylation route optimized for kilogram-scale production. Key features include the use of mild inorganic bases to suppress quaternary ammonium salt formation, solvent selection for facile workup, and a self-validating in-process control (IPC) system.
Retrosynthetic Analysis & Route Selection
To ensure scalability and atom economy, we evaluated three potential synthetic pathways. The selection criteria prioritized raw material availability, safety profile, and ease of purification.
Pathway Evaluation
| Route | Methodology | Pros | Cons | Scalability Score |
| A | Direct Alkylation (Selected) | One-step; commercially available reagents; high yield. | Potential for over-alkylation (quaternization). | High |
| B | Reductive Amination | Mild conditions; avoids alkyl halides. | Ethyl 5-oxopentanoate is unstable/expensive; requires hydrides. | Low |
| C | Lactone Ring Opening | Atom efficient. | Requires high temp/pressure; yields amide, not ester (requires subsequent esterification). | Medium |
Selected Route (Route A): Nucleophilic substitution (
Reaction Mechanism & Workflow Visualization
The synthesis relies on the nucleophilic attack of the secondary amine (N-methylaniline) on the alkyl bromide. A key challenge is preventing the "menshutkin" type reaction where the product (a tertiary amine) reacts further with the alkyl bromide to form a quaternary ammonium salt. This is managed via stoichiometry and base selection.
Figure 1: Reaction pathway highlighting the critical competition between product formation and over-alkylation.
Detailed Experimental Protocol
Safety Warning: N-methylaniline is toxic by inhalation and skin contact (Methemoglobinemia hazard). Ethyl 5-bromopentanoate is an irritant. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead stirrer (or 500mL round bottom for pilot).
-
Reagents:
-
N-Methylaniline (CAS 100-61-8): 1.0 equiv.
-
Ethyl 5-bromopentanoate (CAS 14660-52-7): 1.05 equiv.
-
Potassium Carbonate (
), anhydrous: 1.5 equiv. -
Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst).
-
Solvent: Acetonitrile (MeCN) - Industrial Grade.
-
Step-by-Step Procedure
-
Charge : To a clean, dry reactor flushed with
, add Acetonitrile (10 volumes relative to amine) and Potassium Carbonate (1.5 equiv). -
Activation : Add Potassium Iodide (0.1 equiv) and stir for 15 minutes at room temperature. Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Addition 1 : Add N-Methylaniline (1.0 equiv) in one portion.
-
Addition 2 : Add Ethyl 5-bromopentanoate (1.05 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentrations of alkyl halide, reducing quaternary salt formation.
-
Reaction : Heat the mixture to reflux (80-82°C) . Stir vigorously (400+ RPM) to ensure suspension of the solid base.
-
IPC Monitoring : After 12 hours, sample for HPLC/TLC.
-
Target: >98% conversion of N-methylaniline.
-
Limit: <2% Dialkylated impurity.[1]
-
-
Workup :
-
Cool reaction mass to 25°C.
-
Filter off inorganic salts (
). Wash the cake with MeCN. -
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Redissolve residue in Ethyl Acetate and wash with Water (2x) to remove residual salts and DMF/DMSO traces if used.
-
Wash organic layer with Brine , dry over
, and concentrate.[2]
-
-
Purification :
-
The crude oil is typically >90% pure.
-
For High Purity (>98%): Perform high-vacuum distillation.
-
Expected BP: ~160-170°C at 0.5 mmHg (estimated based on MW and polarity).
-
Analytical Characterization & Specifications
To validate the synthesis, compare the isolated product against these expected spectral data points.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| HPLC | Purity | > 98.0% (Area %) | Main peak retention time distinct from NMA. |
| 1H NMR | Multiplet (5H) | Aromatic ring protons (N-phenyl). | |
| 1H NMR | Quartet (2H, J=7Hz) | ||
| 1H NMR | Triplet (2H) | ||
| 1H NMR | Singlet (3H) | ||
| 1H NMR | Triplet (2H) | ||
| MS (ESI) | m/z ~236.16 | Consistent with |
Troubleshooting & Optimization
Issue: Low Conversion (<90% after 24h)
-
Cause: Old/wet reagents or insufficient catalyst.
-
Fix: Ensure
is anhydrous (grind before use). Increase KI loading to 0.2 equiv. Switch solvent to DMF (reaction will be faster but workup requires more water washes).
Issue: High Impurity (Quaternary Salt)
-
Cause: Excess alkyl bromide or temperature too high.
-
Fix: Strictly control stoichiometry (1.05 equiv max). Reduce temperature to 60°C and extend time.
Issue: Ester Hydrolysis
-
Cause: Presence of water with base.[3]
-
Fix: Use anhydrous solvents. Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis; stick to Carbonates (
, ).
References
-
N-Alkylation of Anilines (General Protocol)
- Methodology for N-alkylation using alkyl halides and carbon
-
Source:
-
Ethyl 5-bromopentanoate Reagent Profile
- Precursor availability and reactivity d
-
Source:
-
Finkelstein Reaction Catalysis
- Mechanism of Iodide catalysis in alkyl
-
Source:
-
Safety Data for N-Methylaniline
- Toxicology and handling of N-alkyl anilines.
-
Source:
Sources
Advanced Synthesis of Phenyl-Substituted Amino Pentanoates: Reagents and Protocols
This Application Note provides a comprehensive technical guide for the synthesis of phenyl-substituted amino pentanoates, a critical scaffold in the development of Neprilysin (NEP) inhibitors (e.g., Sacubitril) and GABA analogs.[1]
Executive Summary & Strategic Importance
Phenyl-substituted amino pentanoates—specifically ethyl 4-amino-5-phenylpentanoate and its congeners—are high-value pharmacophores.[1] They serve as the structural backbone for next-generation cardiovascular drugs and neurological agents. The synthesis of these molecules demands rigorous control over regiochemistry (position of the amine) and stereochemistry (chiral centers at C2 and C4).
This guide details two primary synthetic strategies:
-
The Chiral Hydrogenation Route: The industrial "gold standard" for generating enantiopure intermediates (e.g., for Sacubitril).
-
The Nitro-Michael Route: A versatile, modular approach for rapid analog generation in discovery chemistry.
Strategic Pathway Selection
The choice of pathway depends on the stage of development and the specific isomer required.
Pathway A: Asymmetric Hydrogenation (Industrial Standard)[1]
-
Mechanism: Stereoselective reduction of an enamide or unsaturated acid precursor.
-
Key Advantage: Delivers high enantiomeric excess (ee >99%) essential for regulatory compliance.[1]
-
Primary Reagents: Chiral Ruthenium/Rhodium catalysts (e.g., Ru(p-cymene) + Mandyphos), Hydrogen gas.[1]
Pathway B: Nitro-Michael Addition (Discovery Phase)[1]
-
Mechanism: Conjugate addition of a nitroalkane to an
-unsaturated ester, followed by nitro-reduction.[1] -
Key Advantage: Modular; allows easy variation of the phenyl ring and ester chain without complex catalyst screening.
-
Primary Reagents: Nitromethane, DBU (base), Raney Nickel or Pd/C (reduction).[1]
Figure 1: Strategic Disconnection for Amino Pentanoate Synthesis. Route A is preferred for scale-up; Route B for library generation.[1]
Reagent Selection Guide
Critical Reducing Agents
The reduction step is the bottleneck in synthesis. Selecting the wrong reagent leads to racemization or incomplete conversion.
| Reagent | Application | Pros | Cons |
| H₂ / Pd/C (5-10%) | Nitro | Clean workup; Industry standard.[1] | Can dehalogenate aryl rings (e.g., Cl-phenyl).[1] |
| Ru(OAc)₂((R)-BINAP) | Asymmetric Hydrogenation | High enantioselectivity (>95% ee).[1] | High cost; requires high pressure (20-40 bar).[1] |
| Zn / HCl (aq) | Nitro | Cheap; Chemoselective (spares olefins).[1] | Messy workup (Zinc salts); acidic conditions.[1] |
| NaBH₄ / NiCl₂ | Nitro | Mild conditions; "Green" option. | Exothermic; requires careful dosing. |
Coupling & Esterification Reagents
For converting the amino acid core to the final ethyl/methyl pentanoate ester.
-
Thionyl Chloride (SOCl₂): The reagent of choice for simultaneous deprotection (if Boc is used) and ester formation.[1] Generates HCl in situ.[2]
-
Ethanol (Anhydrous): Acts as both solvent and reactant.[1] Must be dry to prevent hydrolysis.
Detailed Protocols
Protocol A: Synthesis of Ethyl 4-amino-5-phenylpentanoate (Sacubitril Intermediate Analog)
This protocol utilizes a stereoselective hydrogenation approach, adapted from industrial routes for biphenyl analogs.[1]
Reagents Required:
-
(E)-4-(4-phenyl)-2-methyl-3-butenoic acid (Starting Material)[1]
-
[Ru(p-cymene)I₂]₂ (Catalyst Precursor)[1]
-
(S,S)-Mandyphos or (R)-BINAP (Chiral Ligand)[1]
-
Thionyl Chloride (SOCl₂)[1]
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a glovebox (or under strict N₂), mix [Ru(p-cymene)I₂]₂ (0.5 mol%) and the chiral ligand (1.1 eq relative to Ru) in degassed ethanol.[1] Stir for 30 mins to form the active complex.
-
-
Asymmetric Hydrogenation:
-
Dissolve the starting unsaturated acid in ethanol (0.5 M concentration).
-
Transfer to a high-pressure autoclave.[1] Add the catalyst solution.
-
Purge with H₂ (3 cycles) and pressurize to 20–40 bar .
-
Heat to 50°C and stir for 12–24 hours.
-
Checkpoint: Monitor conversion via HPLC. Target >98% conversion and >95% ee.
-
-
Esterification & Isolation:
-
Concentrate the reaction mixture to remove solvent.
-
Redissolve the residue in anhydrous ethanol.
-
Cool to 0°C. Dropwise add Thionyl Chloride (1.5 eq) .
-
Warm to room temperature and reflux for 3 hours.
-
Concentrate in vacuo. The product crystallizes as the hydrochloride salt upon addition of diethyl ether/heptane.
-
Protocol B: Nitro-Michael Synthesis of Ethyl 4-amino-3-phenylpentanoate
Ideal for generating 3-phenyl isomers (GABA analogs like Phenibut derivatives).[1]
Reagents Required:
-
Ethyl trans-cinnamate (or substituted analog)[1]
-
Nitromethane[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]
-
Raney Nickel (aqueous slurry) or 10% Pd/C[1]
Step-by-Step Methodology:
-
Michael Addition:
-
Nitro Reduction:
-
Dissolve the nitro intermediate in Methanol.
-
Add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C .
-
Apply H₂ atmosphere (balloon pressure is usually sufficient for this step, unlike Protocol A).[1]
-
Stir at RT for 12 hours.
-
Filter through Celite to remove catalyst.
-
-
Purification:
-
The amine often cyclizes to the lactam (pyrrolidinone) spontaneously. To maintain the linear ester, keep the solution acidic (HCl in EtOH) or use immediate Boc-protection if storing.[1]
-
Visualizing the Reaction Workflow
Figure 2: End-to-End Synthetic Workflow for High-Purity Amino Esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Catalyst poisoning or high Temp.[1] | Degas solvents thoroughly (O₂ kills Ru-catalysts).[1] Lower T to 40°C. |
| Incomplete Reduction | Low H₂ pressure or solubility. | Increase pressure to 50 bar. Switch solvent to MeOH/TFE mixture. |
| Lactam Formation | Spontaneous cyclization of gamma-amino ester.[1] | Maintain acidic pH (store as HCl salt).[1] Avoid basic workups. |
| Defluorination | Pd/C reacting with Fluorophenyl groups. | Use Pt/C or Raney Nickel instead of Pd/C for fluoro-substituted rings.[1] |
References
-
Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. The Journal of Organic Chemistry. [Link][1]
-
Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination. Organic Letters. [Link][1]
-
Process for the preparation of Sacubitril intermediates. Google Patents (WO2008083967A2). [1]
-
Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. ResearchGate. [Link][1]
Sources
Application Note: Strategic Implementation of N-Methylaniline Linkers in Small Molecule Drug Discovery and Targeted Protein Degradation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the optimization of linker regions is no longer viewed as merely connecting two pharmacophores; it is a critical vector for tuning physicochemical properties, target residence time, and metabolic stability. The N-methylaniline motif has emerged as a privileged linker and structural building block.
Unlike a standard secondary aniline, the introduction of an N-methyl group fundamentally alters the molecule's three-dimensional conformation. The steric bulk of the methyl group forces a dihedral angle shift, often disrupting the planarity between the aniline ring and adjacent carbonyl or aromatic systems[1]. This steric clash restricts the conformational ensemble of the molecule, which can pre-organize a ligand for optimal binding in a target pocket, thereby reducing the entropic penalty of binding. Furthermore, N-methylation eliminates a hydrogen-bond donor (HBD), which generally increases lipophilicity and membrane permeability, while simultaneously shielding adjacent amide bonds from proteolytic cleavage[2].
Key Applications in Drug Discovery
Kinase Inhibitor Selectivity Switching
In the development of receptor tyrosine kinase (RTK) inhibitors, the N-methylaniline motif is frequently employed to fine-tune selectivity. For example, in pyrrolo[2,3-d]pyrimidine scaffolds, the simple methylation of an aniline nitrogen to form an N-methylaniline derivative drastically shifts the kinase inhibition profile. Research demonstrates that this modification can abrogate VEGFR-2 activity while significantly enhancing whole-cell inhibition of EGFR and PDGFR-beta[3]. The causality here is structural: the N-methyl group forces the aromatic ring into a specific trajectory that perfectly occupies the hydrophobic pocket of EGFR, while sterically clashing with the hinge region of VEGFR-2.
Workflow illustrating the strategic incorporation of N-methylaniline to optimize kinase inhibitors.
PROTACs and Targeted Protein Degradation
In Proteolysis-Targeting Chimeras (PROTACs), linker rigidity is paramount for forming a stable ternary complex between the target protein of interest (POI) and the E3 ligase. N-methylaniline derivatives (such as 4-Fluoro-2-methoxy-N-methylaniline) are utilized as rigidifying elements within the linker[4]. By stabilizing a specific cis/trans amide rotamer ratio, the N-methyl group minimizes the entropic cost of ternary complex formation, often leading to deeper target degradation profiles.
Role of N-methylaniline linkers in rigidifying PROTACs to enhance ternary complex formation.
Self-Immolative Linkers and Peptidomimetics
N-methylaniline is also utilized in the design of phosphate-based self-immolative (SI) linkers for drug delivery. The unique pKa and steric profile of the N-methylaniline leaving group allows for finely tuned release kinetics of amine-containing payloads[5]. Furthermore, in peptidomimetics, N-methyl amide bonds are synthesized to replace standard peptide bonds, increasing proteolytic stability while retaining target affinity[6].
Data Presentation: Impact of N-Methylation
The decision to incorporate an N-methylaniline linker involves a careful balance of physicochemical trade-offs. The table below summarizes the typical quantitative and qualitative shifts observed upon N-methylation of an aniline/amide linker.
| Property | Effect of N-Methylation | Mechanistic Causality |
| Hydrogen Bond Donors (HBD) | Decreased by 1 | Replacement of the N-H proton with a methyl group. |
| Lipophilicity (LogP) | Increased (~0.3 - 0.5 units) | Addition of the hydrophobic methyl group and loss of HBD. |
| Conformational Preference | Shift toward cis rotamer | Steric clash between the N-methyl group and adjacent substituents forces isomerization[1]. |
| Proteolytic Stability | Significantly Increased | Steric shielding prevents protease active site recognition[6]. |
| CYP450 Liability | Potentially Increased | The N-methyl group serves as a prime site for CYP-mediated oxidative N-demethylation[2]. |
Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems, explaining the causality behind critical steps.
Protocol A: Synthesis of N-Methylated Amide Linkers on DNA-Encoded Libraries (DELs)
Adapted from DNA-compatible N-methyl peptide bond formation methodologies[6].
Objective: To couple a carboxylic acid to an N-methylaniline/N-methylamine scaffold without degrading the DNA tag. Causality Focus: Standard coupling reagents (like HATU) often fail for sterically hindered N-methylamines. We utilize bis(trichloromethyl) carbonate (BTC) to form a highly reactive acid chloride intermediate in situ, overcoming the steric barrier of the N-methyl group.
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid building block (100 mM) in anhydrous DMF.
-
Activation: Add BTC (0.33 eq) and 2,4,6-collidine (3.0 eq) to the carboxylic acid solution. Reasoning: Collidine acts as a non-nucleophilic base to scavenge HCl generated during acid chloride formation, preventing DNA depurination.
-
Incubation: Stir at room temperature for 15 minutes to ensure complete conversion to the acid chloride.
-
Coupling: Add the activated mixture to the DNA-conjugated N-methylaniline scaffold (1 mM in 200 mM borate buffer, pH 9.5). Reasoning: The high pH ensures the N-methylaniline remains unprotonated and nucleophilic, while the biphasic/micellar nature of the reaction protects the DNA from the organic solvent.
-
Quenching & Recovery: After 2 hours, quench the reaction with ethanolamine (excess) to consume unreacted acid chloride. Precipitate the DNA conjugate using cold ethanol and sodium acetate, followed by centrifugation.
Protocol B: In Vitro Liver Microsomal Stability Assay
Crucial for evaluating the CYP450-mediated N-demethylation liability of N-methylaniline linkers[2].
Objective: Determine the intrinsic clearance (
Step-by-Step Procedure:
-
Matrix Preparation: Thaw rat or human liver microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. Reasoning: is an essential cofactor for CYP450 enzymatic activity. -
Compound Spiking: Add the N-methylaniline test compound to a final concentration of 1 µM (keep DMSO <0.1% v/v to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Start the timer.
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: The cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS analysis.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and monitor for the appearance of the N-demethylated metabolite.
References
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed (NIH). Available at:[Link]
-
Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Australian Journal of Chemistry. Available at: [Link]
-
Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. PubMed Central (NIH). Available at:[Link]
-
Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. MDPI. Available at: [Link]
-
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Available at:[Link]
Sources
- 1. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of N-methylaniline alkylation with ethyl bromopentanoate
[label="2. Activation\nMix R-Br + NaI\nStir 30 min,
Mechanistic pathways for the N-alkylation of N-methylaniline, including Finkelstein activation.
Step-by-step experimental workflow for the Finkelstein-assisted N-alkylation protocol.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the Finkelstein/DMF/
| Entry | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Scientific Causality & Observation |
| 1 | TEA | THF | None | 65 | 24 | 35 | Poor solubility of salts; low reflux temperature limits |
| 2 | MeCN | None | 80 | 24 | 60 | Better | |
| 3 | NaOH (aq) | DMF | None | 80 | 12 | <10 | Strong hydroxide nucleophile causes rapid ester hydrolysis (loss of the ethyl group). |
| 4 | DMF | None | 80 | 16 | 72 | High-boiling polar aprotic solvent accelerates substitution; ester remains intact. | |
| 5 | DMF | NaI (20 mol%) | 80 | 12 | 89 | Finkelstein activation generates a highly reactive alkyl iodide in situ; optimal conditions. |
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . At each critical juncture, specific observable metrics are provided so you can verify the chemical reality inside your flask before proceeding to the next step.
1. Reagent Preparation & System Purging
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert Nitrogen or Argon.
-
Validation Checkpoint: Ensure your N,N-Dimethylformamide (DMF) is strictly anhydrous. A Karl Fischer titration should read <50 ppm water to guarantee the ester will not hydrolyze during heating.
2. Finkelstein Activation (In Situ Halogen Exchange)
-
Add anhydrous
(2.0 mmol, 2.0 equiv) and Sodium Iodide (0.2 mmol, 0.2 equiv) to the flask. Suspend in 5.0 mL of anhydrous DMF. -
Add ethyl 5-bromopentanoate (1.2 mmol, 1.2 equiv) dropwise via syringe at room temperature. Stir for 30 minutes.
-
Validation Checkpoint: The solution will turn slightly yellow/cloudy as insoluble
precipitates out of the DMF, visually confirming that the Finkelstein halogen exchange has successfully generated the active alkyl iodide[1].
3. Nucleophile Addition & Thermal Acceleration
-
Add N-methylaniline (1.0 mmol, 1.0 equiv) dropwise.
-
Attach a reflux condenser and heat the mixture to 80 °C using a temperature-controlled oil bath. Stir vigorously for 12 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The UV-active N-methylaniline starting material spot (
) must disappear, replaced by a new, distinct UV-active product spot ( ).
4. Aqueous Quench & DMF Removal
-
Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with a 5% aqueous LiCl solution (
mL) followed by brine (15 mL). -
Validation Checkpoint: DMF is highly miscible with both water and organics. The 5% LiCl wash aggressively pulls DMF into the aqueous phase. The organic layer volume should remain constant after the second wash, confirming complete DMF removal.
5. Drying & Purification
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Validation Checkpoint: The concentrated crude oil must be completely clear. Any cloudiness indicates residual water, which will ruin the resolution of your subsequent silica gel column.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford pure ethyl 5-(methyl(phenyl)amino)pentanoate.
-
Final Validation:
NMR of the isolated product will show a distinct quartet at ~4.1 ppm (ester ) and a singlet at ~2.9 ppm (aniline ), confirming both the survival of the ester and successful N-alkylation.
Part 5: References
-
Supporting Information Contents - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Finkelstein Reaction Explanation Source: Adichemistry URL:[Link]
-
Finkelstein Reaction Source: Organic Chemistry Portal URL:[Link]
Sources
Navigating the Labyrinth: A Technical Guide to Preserving Ethyl 5-(methyl(phenyl)amino)pentanoate During Workup
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As a Senior Application Scientist, I understand that the successful isolation of a target molecule is as critical as its synthesis. This guide is dedicated to addressing a common yet challenging issue: preventing the hydrolysis of Ethyl 5-(methyl(phenyl)amino)pentanoate during the workup phase of your experiment. This document is designed to be a dynamic resource, moving beyond a simple checklist to provide in-depth, field-proven insights into the "why" behind each step.
Understanding the Challenge: The Dual Personality of Your Molecule
This compound is a molecule with a dual nature. It possesses an ester functional group, susceptible to both acid- and base-catalyzed hydrolysis, and a tertiary amine, which can be protonated or deprotonated depending on the pH of the medium. The core challenge during workup is to separate your product from unreacted starting materials, reagents, and byproducts without cleaving the valuable ethyl ester group.
The N-methyl(phenyl)amino group is a weak base. The pKa of N-methylaniline is approximately 4.85[1], which serves as a good estimate for the conjugate acid of the tertiary amine in your molecule. This means that at a pH below ~4.85, the amine will be predominantly in its protonated, water-soluble ammonium salt form. Above this pH, it will exist as the neutral, organic-soluble free base. This pH-dependent solubility is the key to a successful extractive workup, but it also presents a risk to the ester.
Strongly acidic or basic conditions, often used in extractions, can readily hydrolyze the ester. Basic hydrolysis, known as saponification, is an irreversible process that yields the carboxylate salt and ethanol, leading to product loss[2][3]. Acid-catalyzed hydrolysis is a reversible equilibrium, but the use of excess water during aqueous workup can drive the reaction towards the formation of the carboxylic acid and ethanol[4].
This guide will provide you with the knowledge and protocols to navigate this delicate balance.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns encountered by researchers working with N-substituted amino acid esters.
Q1: I have a low yield of my ester and I see a significant amount of a more polar spot on my TLC. Could this be hydrolysis?
A1: Yes, this is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ester and will have a lower Rf value on a normal-phase silica TLC plate. To confirm, you can often spot the crude product next to the starting carboxylic acid (if available). If the spots co-elute, hydrolysis is the likely culprit.
Q2: What is the single most important factor to control during the workup to prevent hydrolysis?
A2: Temperature. The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature. Performing all aqueous washes with ice-cold solutions is the most critical and straightforward step you can take to minimize product loss[5].
Q3: Should I use a strong base like NaOH to neutralize the reaction mixture?
A3: Absolutely not. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly and irreversibly saponify your ester[5]. A weak base is essential.
Q4: Can I let my biphasic mixture sit in the separatory funnel overnight?
A4: This is strongly discouraged. Prolonged contact time between the organic layer containing your ester and any aqueous acidic or basic solution increases the risk of hydrolysis. Workups should be performed efficiently and without unnecessary delays[5].
Q5: I'm struggling with emulsions during my extraction. What can I do?
A5: Emulsions are common when working with amines. To break them, try adding a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion. If that fails, filtering the entire mixture through a pad of Celite can sometimes be effective.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
Use this decision tree to pinpoint the source of hydrolysis in your workup and find a targeted solution.
Caption: A decision tree to troubleshoot ester hydrolysis during workup.
Field-Proven Workup Protocols
The following protocols are designed to maximize the yield and purity of this compound by minimizing hydrolysis.
Protocol 1: Standard Acid-Base Extractive Workup
This is the most common method and is highly effective when performed correctly. It relies on the pH-dependent solubility of the tertiary amine to separate it from neutral or acidic impurities.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath.
-
Dilute with an Organic Solvent: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Neutralization of Excess Acid (if applicable):
-
Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Caution: Swirl the unstoppered funnel initially to allow for the safe release of any CO₂ gas that evolves.
-
Stopper the funnel, invert, and vent frequently. Shake gently.
-
Separate the layers. Repeat the wash with NaHCO₃ solution until the aqueous layer is neutral or slightly basic (check with pH paper).
-
-
Extraction of the Amine (Optional - for removal of non-basic impurities):
-
To the organic layer, add ice-cold 10% aqueous citric acid solution.
-
Shake the separatory funnel and separate the layers. The protonated amine will move into the aqueous layer.
-
Repeat the extraction with fresh citric acid solution.
-
Combine the acidic aqueous layers.
-
-
Back-Extraction of the Amine:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a saturated solution of NaHCO₃ or Na₂CO₃ until the solution is basic (pH ~8-9).
-
Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate) three times.
-
-
Wash and Dry:
-
Combine all organic layers containing the product.
-
Wash the combined organic layer with ice-cold brine (saturated aqueous NaCl)[5]. This helps to remove the bulk of dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be free-flowing and not clump together.
-
-
Concentration and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator.
-
The crude product can then be further purified by column chromatography if necessary.
-
Caption: Workflow for a standard acid-base extractive workup.
Protocol 2: Non-Aqueous Workup
In cases where the ester is exceptionally sensitive to hydrolysis, a non-aqueous workup may be necessary. This approach avoids water altogether.
Step-by-Step Methodology:
-
Remove Volatile Reagents: If possible, remove any volatile reagents or solvents from the reaction mixture under reduced pressure.
-
Direct Chromatographic Purification:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the chromatography eluent).
-
Adsorb the crude material onto a small amount of silica gel or Celite.
-
Dry-load the adsorbed material onto a pre-packed silica gel column.
-
Elute the product using an appropriate solvent system, often a gradient of ethyl acetate in hexanes, potentially with a small amount (0.5-1%) of triethylamine to prevent the amine from streaking on the column.
-
Data Summary: Key Parameters for Preventing Hydrolysis
The following table summarizes the critical parameters and recommended actions to minimize the risk of hydrolysis during your workup.
| Parameter | Impact on Hydrolysis Rate | Recommended Action | Rationale |
| pH / Base Strength | Increases significantly at high pH. | Use a weak base (e.g., saturated NaHCO₃) for neutralization. | Strong bases cause rapid and irreversible saponification[2][3]. |
| Temperature | Increases with temperature. | Perform all aqueous washes with ice-cold solutions. | Lower temperatures significantly slow down the kinetics of hydrolysis[5]. |
| Contact Time | Longer exposure increases hydrolysis. | Work efficiently and avoid letting layers sit unseparated. | Minimizes the time the ester is in contact with aqueous acidic or basic conditions[5]. |
| Water Concentration | Excess water can drive acid-catalyzed hydrolysis. | Use a brine wash before the final drying step. | Brine reduces the solubility of organic compounds in the aqueous layer and helps remove dissolved water from the organic layer[5]. |
Mechanistic Insights: Visualizing the Hydrolysis Pathways
Understanding the mechanisms of hydrolysis is key to preventing them.
Base-Catalyzed Hydrolysis (Saponification)
This is an irreversible two-step nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, and subsequent elimination of the ethoxide is followed by an irreversible acid-base reaction.
Caption: The irreversible mechanism of base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
This is a reversible process where the carbonyl is first protonated to increase its electrophilicity, followed by nucleophilic attack by water.
Caption: The reversible mechanism of acid-catalyzed ester hydrolysis.
By understanding the principles outlined in this guide and implementing the recommended protocols, you can significantly improve the yield and purity of your this compound, ensuring the integrity of your hard-won synthetic product.
References
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Amine workup : r/Chempros. Reddit. [Link]
-
The Extraction of Citric-Acid From Fermentation Broth Using a Solution of a Tertiary Amine. ResearchGate. [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]
-
Synthesis of Ethyl Butanoate via Esterification | PDF | Ester | Chemical Reactions. Scribd. [Link]
-
N-Methylaniline | C7H9N | CID 7515. PubChem. [Link]
- PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
-
Separation and Refining of Amino acids. Diaion. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]
-
Ethyl N‐(Diphenylmethylene)glycinate | Request PDF. ResearchGate. [Link]
- Process for the preparation of amino acid methyl esters.
-
cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Organic Syntheses. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. [Link]
-
Solvent Extraction of Citric Acid with Different Organic Phases. SciSpace. [Link]
-
Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent | Organic Letters. ACS Publications. [Link]
-
How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Chemistry Stack Exchange. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Core. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. ACS Publications. [Link]
-
Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC. [Link]
- Process for the purification of tertiary amines.
-
Extraction Theory. Chemistry LibreTexts. [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
6 Synthesis of N-Alkyl Amino Acids. Wiley Online Library. [Link]
-
Extraction. SlideShare. [Link]
- Method for extracting citric acid and/or sodium citrate from fermentation liquor by using extraction method.
-
Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. PMC. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
- Method for producing ethyl 4-methyloctanoate.
Sources
- 1. CN101704739B - Method for extracting citric acid and/or sodium citrate from fermentation liquor by using extraction method - Google Patents [patents.google.com]
- 2. chimia.ch [chimia.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Purification of Ethyl 5-(methyl(phenyl)amino)pentanoate
[1][2]
Case ID: PUR-5MPAP-OIL Compound Class: N-Alkylated Aromatic Amine Ester Physical State: Viscous Oil (Yellow to Orange) Safety Protocol: Standard PPE.[1][2] Handle in fume hood. Warning: Phenylamines can be toxic/skin absorbable.[1]
Executive Summary
Purifying Ethyl 5-(methyl(phenyl)amino)pentanoate presents a specific "chemical conflict":
-
The Amine is Weak: Being an N-alkyl aniline derivative, the nitrogen lone pair is delocalized into the phenyl ring. Its pKa is likely 5.0–5.5 (unlike aliphatic amines at ~10.5).[1]
-
The Ester is Labile: It is susceptible to hydrolysis, particularly under the strong basic conditions usually used to "free base" amines.
-
The "Oil" Trap: The molecule’s flexibility and lack of hydrogen bond donors often prevent crystallization, trapping impurities (starting N-methylaniline or alkyl bromides) in a persistent oil.
This guide provides three targeted workflows to resolve these issues.
Module 1: The "Scavenger" Acid-Base Extraction
Best for: Removing unreacted N-methylaniline (starting material) without chromatography.[1][2]
The Problem: Both your product and the starting material (N-methylaniline) are bases.[1] A simple acid wash might extract both, failing to separate them.[2] The Solution: Chemically "silence" the secondary amine impurity before extraction.
Workflow Diagram
Caption: Chemical scavenging logic. By converting the secondary amine impurity into a non-basic amide, it remains in the organic layer during the acid wash, isolating the desired tertiary amine.[2]
Detailed Protocol
-
Scavenging: To your crude reaction mixture (dissolved in EtOAc or DCM), add Acetic Anhydride (1.1 equivalents relative to the estimated unreacted N-methylaniline). Stir for 30 minutes.
-
Why? This converts the secondary amine (impurity) into an amide. Amides are neutral and will not extract into acid. Your tertiary amine product cannot react and remains basic.
-
-
Acid Extraction: Wash the organic phase with cold 1M HCl (3x).
-
Critical: Keep the acid cold (0°C) and work quickly to prevent ester hydrolysis.
-
-
Separation:
-
Organic Layer: Contains the acetylated impurity and non-basic byproducts. Discard (or check TLC).
-
Aqueous Layer: Contains your product as the hydrochloride salt.
-
-
Recovery: Neutralize the aqueous layer carefully with saturated NaHCO₃ until pH ~8. (Do not use NaOH; it is too harsh for the ester).
-
Final Extraction: Extract the cloudy aqueous mixture with EtOAc, dry over Na₂SO₄, and concentrate.
Module 2: Flash Chromatography (Silica Gel)
Best for: High-purity requirements (>98%) or if the scavenger method is unsuitable.[1][2]
The Problem: Amines interact with the acidic silanols on silica gel, causing "streaking" (broad, tailing bands) and poor separation. The Solution: Deactivate the silica or use a basic modifier.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Neutralized Silica | Standard silica is acidic (pH ~5).[1][2] |
| Modifier | 1% Triethylamine (TEA) | TEA blocks active silanol sites, allowing the product to elute as a sharp band. |
| Solvent System | Hexane : EtOAc (9:1 to 4:[1][2]1) | The molecule is lipophilic (phenyl ring + alkyl chain). It will elute early. |
| Loading | DCM (Minimal volume) | Avoid loading in EtOAc; it broadens bands. |
Troubleshooting the Column:
-
Issue: Product is stuck at the baseline.
-
Fix: Your silica is too acidic.[1] Flush with 100% EtOAc + 5% TEA, then reset the gradient.
-
Module 3: Vacuum Distillation (Kugelrohr)
Best for: Large scale (>10g) removal of solvent residues and volatiles.[1][2]
The Problem: High boiling point + Thermal instability. The Solution: Short-path distillation.[1]
-
Vacuum Requirement: High Vacuum (<0.5 mmHg) is mandatory.[1]
-
Temperature:
-
Impurity (N-methylaniline): Distills ~80°C @ 0.5 mmHg.
-
Product: Likely boils >160°C @ 0.5 mmHg.[1]
-
-
Protocol:
-
Use a Kugelrohr or Short Path apparatus.[1]
-
Heat to 100°C under full vacuum to strip volatiles and starting amine.
-
Do not attempt to distill the product unless you have confirmed its stability (TGA/DSC). Often, it is safer to distill off the impurities and leave the product as the "pot residue" (if purity is sufficient).
-
FAQ & Troubleshooting
Q1: The oil turned into a solid gum after acid extraction. What happened?
-
Diagnosis: You likely formed the Hydrochloride Salt and didn't fully neutralize it back to the free base.
-
Fix: The salt is actually a good way to store it! If you need the oil, dissolve the gum in water/methanol, basify with NaHCO₃, and extract again.[2]
Q2: My yield is low after the acid/base workup.
-
Mechanism: The ester bond (
) was cleaved by the acid or base, forming the water-soluble carboxylic acid zwitterion, which went down the drain.[2] -
Prevention:
Q3: Can I crystallize this oil?
-
Insight: The free base is an oil, but the Oxalate Salt might crystallize.[6]
-
Protocol: Dissolve 1g of oil in 5mL dry Ethanol. Add 1 equivalent of Oxalic Acid dissolved in warm Ethanol. Cool slowly. If a white solid forms, filter and recrystallize.[2] This is the "Gold Standard" for purity if achievable.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Butterworth-Heinemann.[1][2] (Standard text for physical properties and purification of organic bases).
-
Practical Process Research and Development . Anderson, N. G. (2012).[1][2] Academic Press.[1] (Source for "Scavenging" techniques in amine synthesis).
-
Basicity of Aniline Derivatives . Master Organic Chemistry. (Mechanistic explanation of N-alkyl aniline pKa).
-
Flash Chromatography of Amines . Teledyne ISCO Application Notes. (Technical data on silica buffering).
Technical Support Center: Purification of Esters from N-methylaniline Contamination
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted N-methylaniline from ester synthesis mixtures. As Senior Application Scientists, we understand that product purity is paramount, and residual reactants can compromise downstream applications and analytical results. This center is designed to provide not only procedural steps but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual N-methylaniline from my ester product so challenging?
A: The difficulty in separating N-methylaniline from an ester product stems from their similar physical properties. Both are often liquid at room temperature and soluble in common organic solvents like ethyl acetate, dichloromethane, and ether[1][2][3]. This similarity makes simple extraction or filtration ineffective. Furthermore, N-methylaniline has a relatively high boiling point (approx. 196 °C), which can be close to that of many ester products, complicating purification by distillation[4][5][6]. Over time, N-methylaniline is also prone to air oxidation, which can lead to the formation of colored impurities, discoloring the final product from a colorless or yellow liquid to brown[7][8].
Q2: What is the most reliable method for removing N-methylaniline?
A: For most neutral ester compounds, acid-base extraction is the most robust and efficient method. This technique exploits the basicity of the secondary amine group on N-methylaniline (pKa of the conjugate acid is ~4.85)[4][5]. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the N-methylaniline is protonated to form N-methylanilinium chloride. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester remains in the organic phase[9]. This allows for a clean separation using a separatory funnel.
Q3: How can I confirm that all the N-methylaniline has been removed from my final product?
A: Complete removal should be confirmed using sensitive analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure product should show a single spot. You can compare the product lane to a lane spotted with the crude mixture and a lane with a pure N-methylaniline standard[8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile compounds, providing quantitative purity data and confirming the absence of the N-methylaniline mass peak in your product's spectrum[10].
-
High-Performance Liquid Chromatography (HPLC): Often used for less volatile compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water) can resolve the ester from any residual N-methylaniline[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect characteristic peaks of N-methylaniline (e.g., the N-H singlet and the N-CH₃ singlet) if it is present in significant amounts.
Troubleshooting Guides & Detailed Protocols
This section provides detailed, step-by-step workflows for the most effective purification strategies.
Decision-Making Workflow for Purification
Before selecting a protocol, evaluate your ester's properties using the following decision tree.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Purification by Acid-Base Extraction
This is the preferred method for acid-stable, water-insoluble esters. It is fast, scalable, and highly effective.
Principle: This technique leverages the difference in the acid-base properties between the basic N-methylaniline and the neutral ester. An acidic wash protonates the amine, rendering it water-soluble, while the ester remains in the organic layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. A typical starting volume is 5-10 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Phase Separation: Allow the layers to separate. The top layer is typically the organic phase (containing the ester), and the bottom is the aqueous phase (containing the N-methylanilinium salt). Drain and collect the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the amine. Test the pH of the final aqueous wash to ensure it is acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl. Be sure to vent frequently as CO₂ gas will be generated.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified ester.
Caption: Workflow for the acid-base extraction protocol.
Protocol 2: Purification by Column Chromatography
This method is ideal for esters that are sensitive to acid or when acid-base extraction fails to provide adequate purity. It separates compounds based on their differential adsorption to a solid stationary phase.
Principle: Silica gel, a polar stationary phase, is used to separate the components of the mixture. A non-polar mobile phase (eluent) is passed through the column. Less polar compounds (like many esters) will travel down the column more quickly, while more polar compounds (like N-methylaniline) will adsorb more strongly to the silica and elute later.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where the ester has an Rf value of ~0.3-0.5 and is well-separated from the N-methylaniline spot.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate)[12]. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped[12].
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it carefully onto the top of the silica bed[8].
-
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet and running TLC plates[8].
-
Solvent Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified ester[8].
Table 1: Comparison of Purification Methods
| Purification Method | Primary Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Basic impurities (e.g., N-methylaniline) | Fast, highly effective for basic impurities, scalable, uses inexpensive reagents.[9] | Not suitable for acid-sensitive compounds; requires immiscible solvent systems. |
| Column Chromatography | Impurities with different polarities | High resolution for complex mixtures; applicable to a wide range of compounds.[8] | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.[8] |
| Distillation | Impurities with significantly different boiling points | Fast and efficient for thermally stable compounds with large boiling point differences.[13] | Not effective for separating compounds with similar boiling points; potential for thermal degradation of the product.[8] |
References
-
Bejan, E., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC, NIH. [Link]
-
PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]
-
Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. [Link]
-
Wikipedia. N-Methylaniline. [Link]
- Google Patents. US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
Sources
- 1. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 2. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 3. N-Methylaniline | 100-61-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylaniline CAS#: 100-61-8 [m.chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sincerechemical.com [sincerechemical.com]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. coachbenner.weebly.com [coachbenner.weebly.com]
Technical Support Center: Amino Pentanoate Ester Synthesis & Temperature Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in aliphatic amino ester synthesis. When working with 5-aminopentanoic acid derivatives, the most pervasive point of failure is unintended intramolecular cyclization.
This guide is designed to dissect the causality behind these failures, provide self-validating experimental protocols, and offer authoritative troubleshooting steps to ensure your esterification workflows are robust and reproducible.
Core Causality: The Temperature-Cyclization Nexus
The synthesis of amino pentanoate esters is a classic battle between intermolecular esterification and intramolecular lactamization. The terminal amine in 5-aminopentanoic acid is a potent nucleophile, and the activated carboxyl group is highly electrophilic.
Because forming a 6-membered ring is thermodynamically and kinetically highly favorable due to low ring strain[1], applying heat to this system drastically lowers the activation energy barrier for intramolecular attack. At elevated temperatures (e.g., 70 °C), the reaction bypasses esterification entirely, resulting in the quantitative formation of piperidin-2-one (δ-valerolactam)[2]. To successfully synthesize the linear ester, you must either operate under strict kinetic control (low temperatures) or chemically mask the amine's nucleophilicity.
Troubleshooting Guides & FAQs
Q1: Why is my esterification yielding a cyclic byproduct instead of the linear amino pentanoate ester? A: You are likely operating at too high a temperature without prior amine protection. At temperatures around 70 °C, unprotected 5-aminopentanoic acid undergoes rapid intramolecular cyclization to form piperidin-2-one in >99% yield[2]. To correct this, you must shift from thermodynamic control to kinetic control by keeping the reaction strictly between 0 °C and 25 °C.
Q2: How does the low-temperature thionyl chloride (
Q3: My downstream application requires the esterification to be performed at elevated temperatures due to substrate solubility issues. What is the workaround? A: You must decouple the amine's nucleophilicity from the reaction temperature using a protecting group. React 5-aminopentanoic acid with BOC-ON at 25 °C to form N-(t-Butoxycarbonyl)-5-aminopentanoic acid. Once the amine is masked, you can safely esterify the compound at higher temperatures (e.g., refluxing chloroform at ~61 °C) without any risk of lactamization[4].
Data Presentation: Temperature vs. Reaction Pathway
The following table summarizes the quantitative impact of temperature and reaction conditions on the fate of 5-aminopentanoic acid during esterification attempts.
| Substrate | Reagents / Conditions | Temperature | Major Product | Yield | Ref. |
| 5-aminopentanoic acid | Zr-POM catalyst, DMSO | 70 °C | Piperidin-2-one (Lactam) | >99% | [2] |
| 5-aminopentanoic acid | 0 °C to 25 °C | Methyl 5-aminopentanoate HCl | >90% | [3]* | |
| N-Boc-5-aminopentanoic acid | Benzyl bromide, | Reflux (~61 °C) | Benzyl N-Boc-5-aminopentanoate | 62% | [4] |
*Yield inferred from standard homologous amino acid esterification protocols.
Mandatory Visualization: Reaction Pathway Dynamics
Reaction pathways of 5-aminopentanoic acid dictated by temperature and protection strategies.
Experimental Protocols
Protocol A: Low-Temperature Kinetic Esterification (Self-Validating HCl Salt Method)
This protocol utilizes in situ acid generation to simultaneously activate the carboxyl group and protect the amine via protonation, ensuring a self-validating reaction environment.
-
Solvent Preparation: Cool 50 mL of the desired anhydrous alcohol (e.g., methanol or ethanol) to 0 °C in an ice bath under an inert nitrogen atmosphere.
-
Activation: Dropwise, carefully add 1.5 equivalents of thionyl chloride (
) while maintaining the temperature strictly at 0 °C. (Caution: Highly exothermic; generates and gas. Perform in a fume hood). -
Substrate Addition: Add 1.0 equivalent of 5-aminopentanoic acid to the chilled, acidic solution.
-
Controlled Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (25 °C). Stir continuously for 12 hours. The in situ generated
maintains the amine in its non-nucleophilic protonated state[3]. -
Isolation: Evaporate the solvent and excess reagents under reduced pressure to afford the amino pentanoate ester hydrochloride salt as a highly pure crystalline solid.
Protocol B: N-Protection and High-Temperature Esterification
Use this protocol when downstream synthetic steps require the esterification to occur at elevated temperatures.
-
Protection Phase: Dissolve 5-aminopentanoic acid (1.0 eq) and triethylamine (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water at 25 °C.
-
Boc Addition: Add BOC-ON (1.1 eq) over 5 minutes. Stir the resulting mixture at room temperature for 12 hours.
-
Extraction: Dilute with water and wash the aqueous phase with ethyl acetate. Acidify the aqueous layer to pH 2.85 using solid citric acid, then extract with ethyl acetate to isolate the N-Boc-5-aminopentanoic acid intermediate[4].
-
High-Temp Esterification: Dissolve the N-Boc protected acid in chloroform (
). Add your alkylating agent (e.g., benzyl bromide) and triethylamine, and heat the reaction to reflux (~61 °C). The Boc group completely suppresses lactamization, allowing for clean esterification[4].
References
- Supporting Information Water Tolerant and Atom Economical Amide Bond Formation by Metal-Substituted Polyoxometalate C
- Synthetic studies towards N-substituted 3-vinyl-4-piperidineacetic acid deriv
- Cyclic Dipeptide Synthesi - ScholarWorks -
- Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro - PMC -
Sources
Troubleshooting low conversion in N-alkylation of anilines
Topic: Troubleshooting Low Conversion in N-Alkylation of Anilines
Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "Stalled Reaction" Paradox
Low conversion in aniline alkylation is rarely a simple kinetic issue; it is often a competition between thermodynamic barriers (e.g., steric hindrance, electronic deactivation) and catalyst deactivation. As anilines are weaker nucleophiles than aliphatic amines, standard protocols often fail, leaving unreacted starting material.
This guide moves beyond generic advice, isolating the Root Cause of stalled reactions across three primary methodologies: Nucleophilic Substitution (
Module 1: Nucleophilic Substitution ( )
Scenario: You are reacting an aniline with an alkyl halide (R-X) and base, but the starting aniline remains unconsumed.
Diagnostic Workflow
-
Symptom: TLC/LCMS shows starting material (SM) and trace product.
-
Common Culprit: The "Proton Sponge" effect or poor solubility.
Troubleshooting Q&A
Q1: My aniline has electron-withdrawing groups (EWGs) (e.g., -NO2, -CN). Why is the reaction stalled despite heating?
A: EWGs dramatically lower the
-
Fix: Switch to DMF or NMP (polar aprotic) to strip cations and enhance nucleophilicity.
-
Fix: Use the "Cesium Effect." Switch to
. The larger Cesium radius forms a "loose" ion pair with the aniline anion, increasing its reactivity compared to Potassium or Sodium salts [1].
Q2: I am using a reactive alkyl halide, but conversion is stuck at ~50%. A: You likely have product inhibition. The mono-alkylated aniline is often more nucleophilic than the starting aniline (inductive effect of the alkyl group). It consumes the alkylating agent to form the dialkylated byproduct, leaving original SM untouched.
-
Fix: This is not a conversion issue; it is a selectivity issue masking as low conversion.
-
Protocol Adjustment: Use KF-Celite in refluxing acetonitrile. This heterogeneous surface enforces mono-alkylation via specific hydrogen bonding interactions [2].
Q3: The reaction turns black, but SM remains. A: Oxidative degradation of the aniline.
-
Fix: Degas solvents with Argon. Add a radical scavenger or switch to reductive amination.
Data: Base & Solvent Effects on Conversion
| Aniline Type | Base/Solvent System | Exp.[1][2][3] Conversion | Notes |
| Electron-Neutral | High | Standard protocol. | |
| Electron-Poor (p-NO2) | < 10% | Solvent too non-polar; base too weak. | |
| Electron-Poor (p-NO2) | > 90% | Cesium effect + polar aprotic boost. | |
| Sterically Hindered | NaH / THF | Moderate | Strong base required to deprotonate before attack. |
Module 2: Reductive Amination
Scenario: Reaction of Aniline + Aldehyde/Ketone + Reducing Agent.[4][5][6] Issue: SM remains; Imine may or may not be visible.
Mechanism & Failure Points
Reductive amination is a two-step equilibrium process. Failure usually occurs at Step 1 (Imine Formation) , not Step 2 (Reduction).
Caption: Failure in Step 1 (Imine hydrolysis) is the #1 cause of low conversion.
Troubleshooting Q&A
Q1: LCMS shows only Aniline and Alcohol (reduced aldehyde). No amine.
A: You are reducing the aldehyde faster than the imine can form. This happens when using strong reductants (
-
Fix: Switch to Sodium Triacetoxyborohydride (
/ ) . It is less basic and kinetically slower at reducing aldehydes than imines [3]. -
Protocol: Stepwise approach. Stir Aniline + Aldehyde in MeOH (with 4Å Sieves) for 2-12h before adding the reducing agent.
Q2: The reaction is stalled at the Imine stage (Mass = SM + Aldehyde - H2O). A: The imine is formed but is electronically deactivated or sterically shielded from the hydride source.
-
Fix: Add a Lewis Acid. Titanium Isopropoxide (
) is the "nuclear option." It acts as a dehydrating agent and activates the imine.-
Warning: Do not use with aqueous workups until quenched; it forms a gel.
-
Q3: Can I use water-scavengers?
A: Yes. For difficult anilines, add
Module 3: Buchwald-Hartwig Cross-Coupling
Scenario: Pd-catalyzed coupling of Aniline + Aryl Halide.[7] Issue: No conversion of Aniline; Aryl halide remains or dehalogenates.
The "Catalyst Death" Cycle
If the reaction stays clear or precipitates "Pd-Black" immediately, the catalytic cycle has failed.
Caption: Two main failure modes: Inefficient Oxidative Addition (Stall 1) or Amine Poisoning (Stall 2).
Troubleshooting Q&A
Q1: I am using Pd(OAc)2 and PPh3, but nothing happens.
A: This "Generation 1" catalyst system is insufficient for modern/difficult anilines.
-
Fix: Use Pre-catalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ). These generate the active Pd(0) species efficiently at low temperatures [4].
Q2: My substrate contains a Pyridine or Azole ring. A: Catalyst Poisoning. The heterocycle nitrogen binds to Pd more strongly than the aniline, shutting down the cycle.
-
Fix: Use BrettPhos or tBuBrettPhos . These bulky ligands create a "protective shell" around the Pd, preventing small heterocycles from coordinating while allowing the reaction to proceed.
Q3: Which base should I use? A: Base mismatch is a common cause of low conversion.
-
Weak Bases (
, ): Use for sensitive functional groups (esters, nitriles). Requires long reaction times. -
Strong Bases (
, ): Essential for electron-deficient anilines to facilitate the deprotonation/binding step.
Optimization Matrix (The "Buchwald Screen")
If your reaction fails, run this 4-vial screen (0.1 mmol scale):
| Vial | Catalyst Source | Ligand | Base | Solvent | Target Issue |
| 1 | Xantphos | Dioxane | General Purpose | ||
| 2 | XPhos Pd G3 | (Included) | t-Amyl Alcohol | Sterics/Solubility | |
| 3 | BrettPhos Pd G3 | (Included) | Toluene | Heterocycle Tolerance | |
| 4 | RuPhos Pd G3 | (Included) | THF | Secondary Amines |
References
-
Cesium Effect in Alkylation
-
Selective Mono-Alkylation (KF-Celite)
-
Reductive Amination (Abdel-Magid Protocol)
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride
- Source: Journal of Organic Chemistry (1996)
-
URL:[Link]
-
Buchwald-Hartwig Pre-catalysts
- Title: The Evolution of Pd-Prec
- Source: Chemical Science (2013)
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effective Monoallylation of Anilines Catalyzed by Supported KF [organic-chemistry.org]
Technical Support Center: Stability of Ethyl 5-(methyl(phenyl)amino)pentanoate
[1]
Executive Summary
This compound represents a specific class of
While ethyl esters are generally susceptible to base-catalyzed hydrolysis, the presence of the
Key Takeaway: In strong aqueous base, hydrolysis to the carboxylate salt is the dominant pathway. In anhydrous base or under thermal stress, cyclization to the piperidinone derivative becomes a critical impurity risk.
Degradation Mechanisms & Pathways
To troubleshoot yield losses or unknown impurities, you must understand the two competing mechanisms active in basic media.
Pathway A: Base-Catalyzed Hydrolysis (Saponification)
This is the primary degradation pathway in aqueous basic solutions (e.g., NaOH, KOH,
-
Mechanism: Hydroxide ions (
) attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethoxide and the carboxylate salt.[2][3] -
Product: 5-(methyl(phenyl)amino)pentanoate (Carboxylate salt).[1]
-
Kinetics: Second-order reaction (
).[1] -
Irreversibility: Once formed, the carboxylate anion is resonance-stabilized and resistant to nucleophilic attack, effectively "protecting" the molecule from further cyclization in the basic medium.
Pathway B: Intramolecular Cyclization (Lactamization)
This pathway forms a cyclic amide (lactam).[1]
-
Mechanism: The lone pair on the
-nitrogen attacks the ester carbonyl. -
Product: 1-methyl-1-phenylpiperidin-2-one (a 6-membered lactam).[1]
-
Risk Factor: The nitrogen is an aniline derivative . The lone pair is delocalized into the phenyl ring, making it a poor nucleophile compared to alkyl amines. Consequently, this reaction is slow but can become significant if:
Visualization: Reaction Pathways
The following diagram illustrates the kinetic competition.
Figure 1: Kinetic competition between saponification (blue path) and lactamization (red path).[1]
Troubleshooting Guide
Issue 1: Low Yield of Target Ester after Basic Workup
Symptom: You performed a reaction (e.g., alkylation of the amine) followed by a basic wash (NaHCO3 or NaOH), and the recovery of the ester is low.
-
Root Cause: Saponification.[1][2][3][4] Even mild bases can hydrolyze ethyl esters if contact time is long.[1]
-
Diagnostic: Check the aqueous layer.[4] Acidify a small aliquot to pH 3-4 and extract with EtOAc. If the starting material structure (minus ethyl) appears by LC-MS, you lost it to the water layer as the acid salt.
-
Solution:
-
Cold Workup: Perform all basic washes at 0-5°C. Hydrolysis rates drop significantly with temperature.[1]
-
Minimize Contact: Separate layers immediately. Do not let the ester sit in contact with base overnight.
-
Switch Buffer: Use less nucleophilic bases for neutralization (e.g., Phosphate buffer pH 7.4 instead of 1M NaOH).
-
Issue 2: Appearance of a Non-Polar Impurity (New Spot on TLC)
Symptom: A new spot appears with a slightly lower Rf than the ester but higher than the acid. It is not extractable into base.[1]
-
Root Cause: Lactam formation (1-methyl-1-phenylpiperidin-2-one).[1]
-
Diagnostic:
-
IR Spectroscopy: Look for a shift in the carbonyl stretch. Esters typically appear ~1735-1750 cm⁻¹.[1] Lactams (amides) appear at lower wavenumbers (~1640-1680 cm⁻¹), but 6-membered lactams can be close to 1660 cm⁻¹.[1]
-
NMR: Loss of the ethyl quartet/triplet signals. Retention of the N-Me and Phenyl signals.
-
-
Solution:
-
Avoid heating the ester in the presence of base if water is not present.
-
If this impurity forms during storage, the material is likely contaminated with trace base or acid. Purify and store strictly neutral.
-
Experimental Protocols
Protocol A: Safe Neutralization/Workup
Use this protocol to remove acidic byproducts without hydrolyzing the ester.
-
Preparation: Cool the reaction mixture to 0°C using an ice bath.
-
Quenching: Add Saturated Aqueous
(mild base) slowly with vigorous stirring. -
Extraction: Immediately extract with a non-polar solvent (e.g., Ethyl Acetate or DCM).[1]
-
Separation: Separate layers within <15 minutes .
-
Drying: Dry organic layer over
(neutral) rather than (basic) to prevent surface-catalyzed degradation during drying.[1]
Protocol B: Stability Testing (Self-Validation)
Before committing a large batch, run this micro-scale test.
| Condition | Procedure | Expected Result (Stable) | Danger Sign |
| Control | Dissolve 5mg in MeOH. Inject LC-MS.[1][5] | Single Peak (Ester) | N/A |
| Stress (Aq) | Dissolve 5mg in THF + 1M NaOH (1:1).[1] Wait 1 hr. | < 5% degradation | New peak at (M-28) mass (Acid) |
| Stress (Heat) | Dissolve 5mg in Toluene + | < 2% degradation | New peak at (M-46) mass (Lactam) |
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a basic buffer solution? A: No. Even at pH 8.0, slow hydrolysis will occur over days, especially at room temperature.[1] Store the compound as a neat oil or in a neutral organic solvent (e.g., DMSO, Acetonitrile) at -20°C.[1]
Q: Why is the N-phenyl group important for stability?
A: The phenyl ring acts as an electron sink (resonance withdrawal), reducing the electron density on the nitrogen atom. This makes the nitrogen a "lazy" nucleophile. If this were an
Q: I need to hydrolyze the ester intentionally. What conditions should I use? A: Use LiOH (2 equiv) in a THF/Water (3:1) mixture at room temperature. LiOH is sufficiently strong to hydrolyze the ester but mild enough to avoid decomposing the aniline moiety. Monitor by TLC; the reaction should be complete in 1-4 hours.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.[1] (Chapter 10: Aliphatic Nucleophilic Substitution - Ester Hydrolysis Mechanisms).
-
Kirby, A. J. "Effective Molarities for Intramolecular Reactions."[1] Advances in Physical Organic Chemistry, vol. 17, 1980, pp. 183-278.[1] (Detailed kinetics on ring-closure rates vs. chain length; confirms 5- vs 6-membered ring formation preferences).
-
Hine, J. Physical Organic Chemistry. 2nd ed., McGraw-Hill, 1962.[1] (Base-catalyzed hydrolysis kinetics and substituent effects on aniline nucleophilicity).
-
Master Organic Chemistry. "Base Catalyzed Hydrolysis of Esters (Saponification)." Available at: [Link] (Verified general mechanism source).[1]
Flash chromatography solvent systems for amino ester purification
Welcome to the Technical Support Center for Chromatographic Separations . This guide is specifically engineered for researchers and drug development professionals dealing with the purification of amino esters .
Amino esters present a unique "chromatographic dichotomy": they contain a basic, ionizable amine group that causes severe tailing on standard silica, alongside an ester group that is highly susceptible to hydrolysis under the harsh acidic or basic conditions typically used to correct amine tailing. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges.
Core Troubleshooting Workflow
Decision matrix for selecting amino ester flash chromatography solvent and stationary phase systems.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why does my amino ester streak across the entire TLC plate and tail severely during normal-phase flash chromatography? The Causality: Standard silica gel acts as a Brønsted acid due to its surface silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.0. When a basic amine interacts with these acidic silanols, it protonates, shifting the separation mechanism from simple adsorption to strong electrostatic ion-exchange[1]. This causes irreversible binding, compound degradation, and massive bandspreading[1]. The Solution: You must neutralize the silica surface. Add a competing volatile amine—such as 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH)—to your mobile phase (e.g., DCM/MeOH)[1]. The small modifier molecules competitively bind the silanols, allowing your target amino ester to elute as a sharp band.
Q2: I added Triethylamine (TEA) to my normal-phase solvent to fix the tailing, but my ester hydrolyzed. How do I prevent this? The Causality: TEA is a strong organic base. If your crude sample, silica gel, or solvents contain trace amounts of water, the TEA will catalyze the base-mediated hydrolysis of your ester into a carboxylic acid and an alcohol. The Solution: Switch your stationary phase to amine-functionalized silica (NH₂-silica). Because the silica surface is covalently bonded with aminopropyl groups, it acts as a built-in "base shield," neutralizing the acidic backbone without requiring any free basic modifiers in your solvent[1][2]. You can elute the compound safely using neutral solvents like Hexane/Ethyl Acetate[1].
Q3: My amino ester is highly polar and requires Reversed-Phase Chromatography (RPC). Standard 0.1% TFA degrades it. What solvent system should I use? The Causality: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments. Standard RPC modifiers like 0.1% Trifluoroacetic acid (pH ~2) or 0.1% NH₄OH (pH ~10) will rapidly cleave the ester bond. The Solution: Utilize a volatile, near-neutral buffer. A 10 mM Ammonium Acetate buffer adjusted to pH 6.0–7.0 provides enough ionic strength to keep the amine in a consistent ionization state while protecting the ester from pH-extremes[3][4].
Quantitative Comparison of Solvent & Phase Systems
The following table summarizes the operational parameters for the three primary amino ester purification strategies:
| Stationary Phase | Recommended Solvent System | Modifier / Buffer Concentration | Operational pH / Surface pKa | Ester Hydrolysis Risk | Primary Use Case |
| Standard Silica (Normal Phase) | DCM / MeOH | 1% v/v Triethylamine (TEA) or NH₄OH | Surface pKa ~4.5 | Moderate to High (if trace water is present) | Lipophilic amino esters; robust esters. |
| Amine-Bonded Silica (Normal Phase) | Hexane / EtOAc or DCM / MeOH | None required | Surface pKa ~9.0 | Low | Base-sensitive esters; avoiding TEA removal issues. |
| C18 Silica (Reversed-Phase) | Water / Acetonitrile (MeCN) | 10 mM Ammonium Acetate | Buffered at pH 6.0 – 7.0 | Low | Water-soluble or highly polar amino esters. |
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Purification using a Basic Modifier
Use this protocol for lipophilic amino esters on standard silica gel.
-
Solvent Preparation: Prepare a binary gradient system.
-
Solvent A: Dichloromethane (DCM) + 1% v/v TEA.
-
Solvent B: Methanol (MeOH) + 1% v/v TEA.
-
-
Column Equilibration: Flush the standard silica flash column with 3–5 column volumes (CV) of Solvent A. Mechanistic note: This pre-saturates the acidic silanols with TEA, preventing your sample from being consumed during the initial loading phase.
-
Sample Loading: Dissolve the crude amino ester in a minimum volume of Solvent A. If the sample is insoluble, perform a dry load using Celite (do not use raw silica for dry loading, as it introduces un-neutralized silanols).
-
Gradient Elution: Run a gradient from 0% to 10% Solvent B over 10 CVs.
-
Validation Checkpoint (Mass Balance): After evaporating the collected fractions under reduced pressure, weigh the purified product. Calculate the mass balance relative to the crude input. A recovery of <85% indicates irreversible binding; if this occurs, flush the column with 20% MeOH/DCM + 2% TEA to recover the remaining compound.
Protocol B: Reversed-Phase Purification with pH-Controlled Buffer
Use this protocol for polar, water-soluble amino esters to prevent hydrolysis.
-
Pre-Run Stability Test (Self-Validation): Before committing your crude mixture, dissolve 1 mg of the amino ester in 1 mL of 10 mM ammonium acetate (pH 6.5) / 5% MeCN. Let it sit at room temperature for 2 hours. Analyze via LC-MS or TLC. Proceed only if ester hydrolysis (appearance of the carboxylic acid mass/spot) is <2%.
-
Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water to create a 10 mM solution. Adjust the pH to 6.5 using dilute acetic acid[4].
-
Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 95% Buffer / 5% Acetonitrile.
-
Elution: Load the sample and run a gradient from 5% to 100% Acetonitrile over 15 CVs.
-
Fraction Recovery: Lyophilize (freeze-dry) the collected fractions rather than using rotary evaporation. Ammonium acetate is volatile and will sublime during lyophilization, leaving you with the pure, unhydrolyzed amino ester free of inorganic salts.
References
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[1] URL:[Link]
-
American Chemical Society (ACS). Determination of Fumonisins B1 and B2 and Their Major Hydrolysis Products in Corn, Feed, and Meat, Using HPLC.[3] URL:[Link]
-
National Institutes of Health (NIH / PMC). Novel Ultra Stable Silica-Based Stationary Phases for Reversed Phase Liquid Chromatography.[4] URL:[Link]
Sources
Technical Guide: Minimizing Side Products in Ethyl 5-Aminopentanoate Synthesis
Executive Summary: The "Lactam Trap"
Synthesizing ethyl 5-aminopentanoate (ethyl 5-aminovalerate) presents a classic thermodynamic challenge: Intramolecular Cyclization .[1]
The primary side product,
This guide addresses the three most critical failure modes:
-
Oligomerization: Linear chains react intermolecularly (Nylon-5 precursors).[1]
-
Hydrolysis: Water converts the ester back to the acid/lactam.[1]
Module 1: Acid-Catalyzed Esterification (The Direct Route)
Context: You are synthesizing the target from 5-aminopentanoic acid or opening
Q1: Why is my product solidifying into a white mass that isn't the ester?
Diagnosis: You have likely isolated the
Corrective Action:
-
The Golden Rule: Never isolate the free base. Always synthesize, purify, and store this molecule as a salt (typically Hydrochloride or Tosylate ).[1]
-
Protocol Adjustment: Eliminate basic aqueous washes.[1][2] Remove volatiles (EtOH/SOCl
) under vacuum to obtain the crude salt directly.[1][2] Recrystallize from EtOH/Et O if necessary.
Q2: I am using the acid method, but the conversion is stuck at ~80%. How do I push it to completion?
Diagnosis: Equilibrium limitation (Le Chatelier’s Principle).[1][2] Root Cause: The reaction produces water (if starting from acid) or is an equilibrium ring-opening (if starting from lactam).[1] Water accumulation halts the reaction.[1]
Technical Solution:
-
Thionyl Chloride (SOCl
) Method: Use SOCl instead of H SO .[1][2] SOCl consumes the water generated during esterification, producing SO (gas) and HCl.[1][2] This chemically removes water, driving the equilibrium forward.[1] -
Azeotropic Distillation: If using H
SO or pTsOH, use a Dean-Stark trap with a ternary azeotrope (Benzene/EtOH/Water or Toluene/EtOH/Water) to physically remove water.[1]
Q3: Can I use commercial 5-aminovaleric acid as the starting material?
Insight: Yes, but be aware that commercial "5-aminovaleric acid" is often a mixture of the linear acid and the lactam.[1] Recommendation: Treat the starting material as if it were the lactam.[1] Use vigorous reflux conditions (not just stirring at RT) to ensure the ring-opening energy barrier is overcome.[1]
Module 2: Nitrile Reduction (The Precursor Route)
Context: You are reducing ethyl 4-cyanobutanoate (ethyl glutarate mononitrile) to avoid handling the unstable amino acid precursor.
Q4: I see "dimer" impurities (secondary amines) in my LC-MS. How do I stop this?
Mechanism: During hydrogenation, the intermediate imine (
-
Ammonia Suppression: Perform the hydrogenation in EtOH saturated with Ammonia or containing HCl .[1] Ammonia competes with the product amine for the imine, suppressing dimer formation.[1]
-
Catalyst Choice: PtO
(Adams' catalyst) or Raney Nickel often favor primary amines better than Pd/C in these specific substrates, though Pd/C is acceptable with acid additives.[1][2]
Q5: The ester group is disappearing during reduction.
Diagnosis: Intramolecular Amidation (Cyclization) or Hydrolysis.[1][2] Root Cause: If the reduction is too slow or the pH is neutral/basic, the newly formed amine will attack the ester (forming lactam) or water will hydrolyze it.[1] Corrective Action:
-
Acidic Solvent: Hydrogenate in Ethanolic HCl .[1][2] This immediately protonates the amine upon formation (
), rendering it non-nucleophilic and preventing it from attacking the ester.[1]
Module 3: Validated Protocol (The SOCl Method)
Objective: Synthesis of Ethyl 5-aminopentanoate Hydrochloride (Stable Form). Scale: 10 mmol basis.
-
Setup: Flame-dried RBF equipped with a reflux condenser and drying tube (CaCl
). -
Reagent Prep: Chill 20 mL of anhydrous Ethanol to 0°C.
-
Activation: Dropwise add Thionyl Chloride (1.5 eq, 15 mmol) to the cold ethanol. Caution: Exothermic.[1][2] Stir for 10 min to generate anhydrous HCl in situ.
-
Addition: Add
-valerolactam (or 5-aminovaleric acid) (10 mmol) in one portion. -
Reaction:
-
Workup (CRITICAL):
-
Purification: Recrystallize from hot Ethanol/Ether if needed.
Visualizing the Pathways
The diagram below illustrates the "Lactam Trap" and how the Acidic/Salt pathway protects the linear product.
Figure 1: The thermodynamic landscape of 5-aminopentanoate derivatives. Note that the Free Base is a transient species that rapidly collapses into the Lactam.[1] Stability is only achieved by trapping the molecule as the Salt.
Summary of Key Parameters
| Parameter | Recommended Condition | Why? |
| Form | Hydrochloride Salt | Prevents nucleophilic attack of amine on ester (Lactamization).[1] |
| Solvent | Anhydrous Ethanol | Water promotes hydrolysis back to acid/lactam.[1][2] |
| Catalyst | Thionyl Chloride (SOCl | Generates anhydrous HCl and chemically consumes water.[1][2] |
| Workup | Evaporation & Trituration | Avoids aqueous/basic conditions that generate the unstable free base.[1] |
| Storage | Desiccator / <4°C | Hygroscopic salts can absorb water, leading to slow hydrolysis.[1][2] |
References
-
Sigma-Aldrich. Ethyl 5-aminopentanoate hydrochloride Product Sheet. (Confirming stability as HCl salt). Link[2]
-
Organic Syntheses. Esterification of Amino Acids: General Procedures. (Standard protocols for SOCl2/EtOH esterification). Link
-
National Institutes of Health (NIH) - PubChem. Ethyl 5-aminovalerate hydrochloride - Compound Summary. (Physical properties and safety). Link[2]
-
Cheng, J., et al. (2021).[1][2][4] A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production. Frontiers in Bioengineering and Biotechnology. (Discusses the equilibrium between 5-AVA and Valerolactam). Link
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient - Google Patents [patents.google.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. semanticscholar.org [semanticscholar.org]
Technical Support Center: Crystallization of N-Aryl Amino Acid Ester Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Crystallization, Polymorph Control, and Chiral Purity
Executive Summary
N-aryl amino acid ester derivatives are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and specific enzyme inhibitors.[1] Structurally, they present a unique challenge: the hydrophobic aromatic ring promotes
This duality often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct nucleation.[1] Furthermore, the chiral center at the
This guide provides self-validating protocols to overcome these specific physical chemistry challenges.
Module 1: Troubleshooting "Oiling Out" (LLPS)
The Problem: Upon cooling or anti-solvent addition, the solution turns milky/turbid, forming a second liquid phase (oil droplets) instead of solid crystals. This oil eventually hardens into an amorphous glass or sticky gum, trapping impurities.[1]
The Mechanism: The system has entered a "metastable miscibility gap."[1] The energy barrier to form a liquid droplet is lower than the barrier to form a structured crystal lattice.[1] This is common in N-aryl derivatives due to their low melting points and high conformational entropy.[1]
Protocol 1.1: The "Temperature Cycling" Recovery Method
Use this protocol when a batch has already oiled out.[1]
-
Re-dissolution: Heat the mixture back to the clear point (
). Do not overheat; N-aryl esters can hydrolyze or racemize at high temperatures ( C) for extended periods.[1] -
Solvent Adjustment: Add 10-20% more of the good solvent (e.g., Ethanol, 2-MeTHF).[1]
-
Why? This shifts the system composition away from the miscibility gap boundary.[1]
-
-
Seeding (Critical): Cool to
C. Add pure seed crystals (0.5 - 1.0 wt%).-
Validation: Seeds must remain visible and not dissolve.[1] If they dissolve, the solution is undersaturated; lower the temp by 2°C and retry.
-
-
Slow Cooling: Cool at a rate of 0.1 - 0.2°C/min.
-
Why? Slow cooling allows the oil droplets to interact with the seed surface and order themselves into the lattice before they can coalesce into a separate liquid phase.[1]
-
Visual Troubleshooting Guide: Oiling Out
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Chiral Purity & Racemization Control
The Problem: N-aryl amino acid esters (especially phenylglycine derivatives) have an acidic
The Mechanism: The electron-withdrawing nature of the ester group and the N-aryl ring increases the acidity of the
Protocol 2.1: Acid-Protected Crystallization
Standard crystallization often fails to upgrade chiral purity if the wrong enantiomer is incorporated into the lattice (solid solution).[1] Use this method to prevent racemization.
-
Solvent Selection: Avoid basic solvents (Pyridine, amines) or high-boiling alcohols.[1] Preferred solvents: Isopropyl Acetate (IPAc), Toluene, or MTBE.
-
Acidic Buffer: Trace amounts (0.1 eq) of Acetic Acid can be added to the crystallization solvent to suppress deprotonation of the
-carbon.[1] -
Temperature Limit: Maintain crystallization temperature
C. -
Validation (The "ee" Check):
Module 3: Salt Formation for Stubborn Oils
The Problem: Many N-aryl amino acid esters are "low-melting solids" that exist as oils at room temperature in their free base form.[1]
The Solution: Convert the free base into a crystalline salt.[1] The ionic lattice energy significantly raises the melting point, preventing oiling out.
Table 1: Counter-Ion Selection Matrix
| Counter-Ion (Acid) | pKa (approx) | Solvent System | Outcome / Notes |
| Hydrochloric Acid (HCl) | -7 | Ethanol/Ether | Standard. Often forms hygroscopic salts.[1] Good for initial isolation.[1] |
| p-Toluenesulfonic Acid (TsOH) | -2.8 | EtOAc/Heptane | Best for Crystallinity. The aromatic ring of TsOH |
| Oxalic Acid | 1.2 | Acetone/Water | Good for purification; oxalates often crystallize well but can be less soluble.[1] |
| D-Tartaric Acid | 3.0 | MeOH/IPA | Chiral Resolution. Use to separate enantiomers (Diastereomeric salt formation).[1] |
Protocol 3.1: Reactive Crystallization (The "pKa Gap" Method)
-
Dissolution: Dissolve the oily free base in 5 volumes of dry Ethyl Acetate (EtOAc).
-
Acid Addition: Add 1.05 equivalents of p-Toluenesulfonic acid (monohydrate) dissolved in minimal warm EtOAc.
-
Nucleation: The salt should precipitate almost immediately.[1]
-
Troubleshooting: If it oils out, add a "seed" of the salt (if available) or scratch the glass wall.
-
-
Ripening: Stir the slurry for 2-4 hours at room temperature. This "Ostwald ripening" converts small, amorphous particles into filterable crystals.[1]
-
Filtration: Filter and wash with n-Heptane (anti-solvent).[1]
Visual Workflow: Salt Screening
Figure 2: Rapid salt screening workflow to identify a crystallizable solid form.
Frequently Asked Questions (FAQ)
Q1: My product purity is 98% by HPLC, but it still oils out. Why? A: Even trace impurities (0.5 - 1%) can act as "emulsifiers" or suppress the melting point below your operating temperature.[1]
-
Fix: Perform a "Silica Plug" filtration.[1] Dissolve the oil in 10% EtOAc/Hexane, pass it through a short pad of silica gel to remove polar oligomers, then re-attempt crystallization.
Q2: Can I use water as an anti-solvent? A: Proceed with caution. While water is a strong anti-solvent for these hydrophobic esters, it carries two risks:
-
Hydrolysis: The ester bond may cleave if the pH is not neutral.[1]
-
Oiling Out: Water polarity is so high that it causes extremely rapid supersaturation, favoring oil droplets over crystals.[1]
-
Recommendation: Use n-Heptane or Methyl tert-butyl ether (MTBE) as milder anti-solvents.[1]
Q3: How do I dry the crystals without melting them? A: N-aryl amino acid esters often have low melting points (40-60°C).[1]
-
Protocol: Vacuum dry at ambient temperature (20-25°C) .[1] Do not use an oven. If solvent removal is slow, use a nitrogen sweep in the vacuum oven.
References
-
Lundrigan, T., Tassone, J. P., & Stradiotto, M. (2022).[1][2] Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Journal of Chemistry.[1][2]
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Standard text for Oiling Out mechanisms).
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting. Technical Whitepaper.
-
Zhang, J., et al. (2018).[3] Polymorphism and Crystallization of N-Aryl Amino Acid Derivatives. Journal of Pharmaceutical Sciences. (Contextual citation for polymorph control).
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of Ethyl 5-(methyl(phenyl)amino)pentanoate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a definitive method for confirming molecular structure.[1] This guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 5-(methyl(phenyl)amino)pentanoate, a molecule of interest in synthetic chemistry and pharmaceutical research. We will delve into the theoretical underpinnings of the expected spectrum, compare the utility of ¹H NMR with other analytical methods, and provide a robust experimental protocol for data acquisition.
The Decisive Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy offers an unparalleled, non-destructive window into the molecular architecture of a compound.[2] By mapping the chemical environment of each proton, it provides crucial information on the connectivity and stereochemistry of a molecule. For a compound like this compound, with its distinct aliphatic and aromatic regions, ¹H NMR is indispensable for confirming its successful synthesis and purity.
While other techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide complementary data—molecular weight and functional groups, respectively—they do not offer the detailed atomic-level connectivity information that ¹H NMR provides.[3][4][5][6] MS is a destructive technique that provides a mass-to-charge ratio, confirming the molecular formula, while IR spectroscopy identifies the presence of key functional groups like carbonyls and amines.[4][7] However, only ¹H NMR can unambiguously piece together the molecular puzzle.
Deconstructing the ¹H NMR Spectrum of this compound
The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below. These predictions are based on established principles of NMR theory, including the effects of electronegativity, magnetic anisotropy, and spin-spin coupling.[8][9]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H-a (Aromatic) | 7.15 - 7.30 | Multiplet | 2H | - |
| H-b (Aromatic) | 6.65 - 6.80 | Multiplet | 3H | - |
| H-c (-OCH₂CH₃) | 4.12 | Quartet | 2H | 7.1 |
| H-d (-N(CH₃)CH₂-) | 3.28 | Triplet | 2H | 7.5 |
| H-e (-N(CH₃)-) | 2.90 | Singlet | 3H | - |
| H-f (-CH₂COOEt) | 2.30 | Triplet | 2H | 7.4 |
| H-g (-CH₂CH₂CH₂-) | 1.60 - 1.75 | Multiplet | 4H | - |
| H-h (-OCH₂CH₃) | 1.25 | Triplet | 3H | 7.1 |
Analysis of Expected Spectral Features:
-
Aromatic Protons (H-a, H-b): The protons on the phenyl ring are expected to appear in the downfield region of the spectrum (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their signals will likely be complex multiplets due to coupling with each other.
-
Ethyl Ester Group (H-c, H-h): The methylene protons (H-c) of the ethyl group are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear around δ 4.12 ppm. They will be split into a quartet by the neighboring methyl protons (H-h). The methyl protons (H-h) will appear further upfield around δ 1.25 ppm as a triplet. The typical coupling constant for an ethyl group is approximately 7.1 Hz.[10]
-
N-Methyl Group (H-e): The protons of the N-methyl group are attached to a nitrogen atom and will appear as a sharp singlet around δ 2.90 ppm, as there are no adjacent protons to couple with.
-
Aliphatic Chain Protons (H-d, H-f, H-g): The methylene group adjacent to the nitrogen (H-d) will be deshielded and is expected around δ 3.28 ppm as a triplet. The methylene group alpha to the carbonyl (H-f) will be deshielded to a lesser extent, appearing around δ 2.30 ppm as a triplet. The remaining two methylene groups in the pentanoate chain (H-g) will have overlapping signals in the more upfield region of δ 1.60-1.75 ppm, likely as a complex multiplet.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural analysis often involves a combination of techniques.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed information on molecular structure, connectivity, and stereochemistry. | Non-destructive, provides a complete structural picture.[2] | Lower sensitivity compared to MS, can be expensive.[11][12][13] |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule.[14] | Complements ¹H NMR, identifies different carbon environments. | Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[14] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[4] | High sensitivity, provides molecular formula.[11] | Destructive, does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[6] | Fast, simple, and provides a "fingerprint" of the molecule. | Limited information on the overall molecular structure. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A meticulously executed experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[15] Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[15][16]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
-
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are a general guideline and may need to be optimized for the specific instrument being used.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.[17][18]
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally appropriate for small molecules.[17][18]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds allows for adequate relaxation of the protons between pulses.[17]
-
Spectral Width (SW): Set the spectral width to encompass all expected proton signals, typically from -1 to 12 ppm for organic molecules.[19]
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
Visualizing the Analytical Workflow
The process of ¹H NMR analysis, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.
Figure 1: Workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous structural identification. By understanding the principles of chemical shifts, coupling constants, and integration, researchers can confidently interpret the spectrum and verify the integrity of their synthesized compound. While complementary techniques provide valuable information, ¹H NMR remains the cornerstone of structural elucidation in modern organic chemistry and drug development. Adherence to rigorous experimental protocols ensures the acquisition of high-quality, reproducible data, which is the foundation of sound scientific research.
References
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics.com. [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. [Link]
-
Emwas, A. H., et al. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]
-
NMR Facility, Chemistry Department, University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
-
Chem Wonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy. YouTube. [Link]
-
Mestrelab Research. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In Metabolomics in Practice (pp. 161-193). Springer. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
Bruker. (n.d.). 7. THE ACQUISITION PARAMETERS. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Multiplet Guide and Workbook. [Link]
-
Wishart, D. S. (n.d.). NMR data acquisition. The Metabolomics Innovation Centre (TMIC). [Link]
-
Hoye, T. R., et al. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(11), 4014–4016. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
ResearchGate. (2025, January). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
-
IntechOpen. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR: Novice Level, Spectrum 17. [Link]
-
Royal Society of Chemistry. (n.d.). Modern analytical techniques. [Link]
-
Wiley-VCH GmbH. (2025). N-Methyl aniline. SpectraBase. [Link]
-
Wiley-VCH GmbH. (2025). ETHYL-5-[[(2Z,4E)-5-PHENYL-PENTA-2,4-DIENOYL]-AMINO]-PENTANOATE. SpectraBase. [Link]
-
Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. [Link]
-
ResearchGate. (n.d.). Yield, melting point, IR, and 1 H-NMR data for esters 1-6. [Link]
-
Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic resonance in chemistry : MRC, 43(1), 23–35. [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
Wiley-VCH GmbH. (2025). Iodoacetic acid, ethyl ester. SpectraBase. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
ResearchGate. (2025, October 15). Ethyl (E)-2-Methyl-5-phenyl-2-pentenoate. [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Spectra Problem #7 Solution. [Link]
Sources
- 1. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
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- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
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- 19. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Technical Guide: MS Fragmentation Dynamics of N-Methyl-N-Phenyl Amino Esters
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of N-methyl-N-phenyl amino esters . It is designed for researchers utilizing these derivatives for structural elucidation, metabolite tracking, or peptide sequencing, comparing their performance against standard N-phenyl and N-alkyl alternatives.
Executive Summary
N-methyl-N-phenyl amino esters represent a specialized class of amino acid derivatives where the amine nitrogen is tertiary, substituted with both a methyl and a phenyl group. Unlike simple aliphatic amino esters, this moiety acts as a powerful charge localization site during ionization (EI and ESI).
Core Advantage: The N-methyl-N-phenyl group directs fragmentation almost exclusively through
Mechanistic Principles & Fragmentation Pathways[1][2]
Charge Localization (The "Rudder" Effect)
In Electron Ionization (EI), the low ionization potential of the nitrogen atom—further lowered by the electron-donating methyl group and the resonance-stabilizing phenyl ring—ensures that the radical cation (
-
N-Phenyl Effect: Stabilizes the radical cation via
-conjugation. -
N-Methyl Effect: Inductively stabilizes the charge and, crucially, blocks N-H hydrogen migration , preventing rearrangements that complicate spectra of secondary amines.
Primary Pathway: -Cleavage (Base Peak Generation)
The dominant fragmentation event is the homolytic cleavage of the C-C bond adjacent to the nitrogen (the
Reaction:
-
Diagnostic Utility: For N-methyl-N-phenyl glycine ethyl ester (
), this produces a characteristic base peak at 120 . -
Self-Validation: The presence of the
120 ion (or ) serves as an internal confirmation of the N-Me-N-Ph terminus.
Secondary Pathway: McLafferty Rearrangement
If the ester alkyl chain is sufficiently long (e.g., ethyl, butyl) and possesses
Comparative Performance Analysis
The following table contrasts the MS performance of N-methyl-N-phenyl esters against common alternatives.
Table 1: Fragmentation Performance Matrix
| Feature | N-Methyl-N-Phenyl Esters | N-Phenyl Esters (Secondary) | N,N-Dimethyl Esters |
| Charge Site | Tertiary Nitrogen (Highly Localized) | Secondary Nitrogen (Mobile H) | Tertiary Nitrogen (Localized) |
| Base Peak | Iminium Ion (High Intensity) | Variable (Amine or Ester loss) | Iminium Ion (Moderate) |
| Rearrangements | Minimal (Blocked N-H) | High (H-migration common) | Minimal |
| Sensitivity (EI) | High (Stable | Moderate | Moderate |
| UV/Vis Tag | Yes (Phenyl chromophore) | Yes | No |
| Diagnostic Ion (Gly) |
Key Insight: The N-Phenyl ester (secondary amine) suffers from "hydrogen scrambling," where the N-H proton can migrate to the carbonyl oxygen, initiating complex rearrangements. The N-methyl-N-phenyl derivative eliminates this variable, yielding a "cleaner" spectrum dominated by structural sequence ions.
Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for N-methyl-N-phenyl glycine ethyl ester (
Figure 1: Fragmentation tree for N-methyl-N-phenyl glycine ethyl ester showing the dominance of the
Experimental Protocol: Derivatization & Analysis
To ensure reproducible data, follow this self-validating protocol for synthesizing and analyzing these esters.
Synthesis (Micro-Scale for MS)
-
Reagents: Amino acid (1 eq), N-methylaniline (excess), Formaldehyde (excess), Sodium Cyanoborohydride (reducing agent). Note: This generates the N-Me-N-Ph motif via reductive alkylation.
-
Alternative (Direct Esterification): If starting with N-methyl-N-phenyl amino acid:
-
Dissolve 5 mg sample in 200 µL Ethanolic HCl (3M).
-
Incubate at 80°C for 30 mins .
-
Evaporate to dryness under
. -
Reconstitute in Ethyl Acetate.[1]
-
MS Acquisition Parameters (Standardized)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temp: 230°C (Prevents thermal degradation of the ester).
-
Scan Range:
40–300.
Data Validation (The "Check-Sum")
Before interpreting unknown side chains, verify the core structure:
-
Check
77: Presence of Phenyl group. -
Check
: Loss of COOEt (Ester moiety). -
Confirm Base Peak: Must correspond to
.-
If Base Peak is M-45 (Loss of OEt): Indicates source temperature is too low or ester bond is unusually labile.
-
If Base Peak is 77: Indicates excessive fragmentation energy (thermal degradation).
-
References
-
Chemistry Steps . (2025). McLafferty Rearrangement - Mechanism and Examples. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2016). Mass spectrometry of analytical derivatives.[2][3][4][5][6][7][8] 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids. Retrieved from [Link]
-
Michigan State University . (2025). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate . (2025). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Sulfonothioated meso-Methyl BODIPY Shows Enhanced Uncaging Efficiency and Releases H2Sn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]
- 7. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR peaks for ester and amine groups in Ethyl 5-(methyl(phenyl)amino)pentanoate
Executive Summary
Product Class: Pharmaceutical Intermediate / Linker Payload Technique: Fourier Transform Infrared Spectroscopy (FTIR) - ATR Mode Application: Structural Confirmation & Impurity Profiling
This guide provides a technical breakdown of the FTIR spectral characteristics of Ethyl 5-(methyl(phenyl)amino)pentanoate . As a tertiary aromatic amine linked to an aliphatic ester, this molecule presents a unique spectral fingerprint. This document is designed for analytical scientists requiring a robust method to distinguish this target molecule from its synthetic precursors (secondary amines) and degradation products (carboxylic acids).
Structural & Functional Group Analysis[1][2][3][4][5]
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrationally active moieties. The target molecule, This compound , consists of two distinct domains that drive the IR signature:
-
The Ester Terminus: An ethyl pentanoate chain responsible for strong carbonyl (
) and ether-like ( ) stretching.[1] -
The Amine Terminus: An
-methyl- -phenyl tertiary amine. This group is spectroscopically defined by what it lacks (N-H stretch) as much as what it possesses (Aromatic C-N stretch).
Diagram 1: Functional Group Mapping
The following diagram maps the molecular structure to specific vibrational modes.
Caption: Functional group decomposition linking structural moieties to diagnostic FTIR bands.
Critical Spectral Features (The "Fingerprint")[6]
The following data table synthesizes theoretical group frequencies with empirical data from analogous structures (e.g.,
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Ester Carbonyl | 1735 - 1750 | Strong | Primary ID. Confirms ester formation.[1][2] Distinguishes from ketones/amides. | |
| Ester C-O | 1150 - 1200 | Strong | Part of the "Rule of Three" for esters.[1][3] Often overlaps with C-N. | |
| Aromatic Ring | ~1600 & ~1500 | Medium | Confirms presence of the phenyl group. | |
| Aryl C-N | 1360 - 1340 | Med-Strong | Higher frequency than aliphatic C-N due to resonance with the ring. | |
| Alkyl C-N | 1250 - 1180 | Medium | Overlaps significantly with Ester C-O bands (Spectral Congestion). | |
| Alkane Chain | 2960 - 2850 | Medium | ||
| Amine N-H | ABSENT | N/A | Critical Purity Check. Absence confirms tertiary amine status. |
Comparative Analysis: Validating Against Alternatives
In a drug development context, "identification" is insufficient; you must prove the absence of precursors and byproducts.
Scenario A: Reaction Monitoring (Alkylation of N-Methylaniline)
Context: Synthesizing the target by reacting
-
Precursor (N-Methylaniline): Exhibits a sharp, medium-intensity band at ~3400 cm⁻¹ (
). -
Target Product: The region at 3400 cm⁻¹ must be silent .
-
Expert Insight: If you see a weak band at 3400 cm⁻¹, the reaction is incomplete. Do not confuse this with the broad O-H stretch of water (which centers ~3400 cm⁻¹ but is much wider).
Scenario B: Stability Check (Hydrolysis)
Context: Checking if the ester has hydrolyzed to the free acid (5-(methyl(phenyl)amino)pentanoic acid) during storage.
-
Target (Ester): Sharp
at 1735 cm⁻¹ . -
Impurity (Acid):
- shifts to lower frequency (~1710 cm⁻¹ ) due to hydrogen bonding.
-
Appearance of a "jagged" broad band from 2500 - 3300 cm⁻¹ (O-H stretch of carboxylic acid).
-
Expert Insight: The appearance of the "carboxylic acid beard" (broad absorption overlapping C-H stretches) is the most sensitive indicator of degradation.
Experimental Protocol (ATR-FTIR)
Methodology: Attenuated Total Reflectance (ATR) is recommended over Transmission (KBr pellets) for this oily/viscous liquid to ensure reproducibility and minimize pathlength errors.
Step-by-Step Workflow
-
System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the energy throughput is >95% of the baseline.
-
Background: Collect a 32-scan background spectrum of the ambient air.
-
Sample Loading:
-
Place 10-20 µL of This compound directly onto the crystal.
-
Note: Ensure the sample covers the "sweet spot" (active area) of the crystal entirely.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹[5]
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio in the fingerprint region).
-
Range: 4000 - 600 cm⁻¹.
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting of the aromatic ring modes at 1600 cm⁻¹.
Diagram 2: Logic Tree for QC Validation
Use this decision tree to interpret the resulting spectrum.
Caption: Decision logic for validating the target molecule against common impurities.
Expert Technical Nuance: Spectral Congestion
A common pitfall in analyzing this specific molecule is the 1150–1250 cm⁻¹ region .
-
The Conflict: This region contains the Ester C-O stretch (~1180 cm⁻¹) and the Aliphatic C-N stretch (~1200 cm⁻¹).
-
The Solution: Do not rely on the C-N aliphatic stretch for identification. It will be obscured by the much stronger ester signal. Instead, rely on the Aryl C-N stretch at ~1350 cm⁻¹ , which usually appears in a cleaner window, distinct from the ester bands.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).
-
NIST Chemistry WebBook. Infrared Spectrum of Pentanoic acid, ethyl ester. National Institute of Standards and Technology.[5][6] Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of N-Methylaniline. National Institute of Standards and Technology.[5][6] Available at: [Link]
-
Smith, B. C. (2018). The C=O[1][7][8][9][2][3] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.[4][10][11] Spectroscopy Online. Available at: [Link]
Sources
- 1. Answered: Using the attached infrared spectroscopy spectrum for the compound Ethyl Pentanoate, identify the functional group and any observed characteristic absorbtions… | bartleby [bartleby.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Aniline, N-methyl- [webbook.nist.gov]
- 6. Pentanoic acid, ethyl ester [webbook.nist.gov]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Comparison: Ethyl 5-(methyl(phenyl)amino)pentanoate vs. Propyl Analogs
This guide provides an in-depth technical comparison between Ethyl 5-(methyl(phenyl)amino)pentanoate and its propyl analogs (specifically the propyl ester homolog and the N-propyl amine homolog). These compounds are functionalized N-alkyl anilines used primarily as advanced intermediates in the synthesis of nitrogen-containing heterocycles, lipophilic dyes, and pharmaceutical building blocks.
Executive Summary & Chemical Identity
This compound is an acyclic ester featuring an N-methylaniline moiety tethered to an ethyl pentanoate chain. It serves as a versatile "linker" molecule, providing both a nucleophilic nitrogen center (moderated by the phenyl ring) and an electrophilic ester group.
The "Propyl Analogs" in this comparison refer to:
-
Propyl 5-(methyl(phenyl)amino)pentanoate (Ester Homolog): Increases lipophilicity and steric bulk at the ester site.
-
Ethyl 5-(propyl(phenyl)amino)pentanoate (Amine Homolog): Modifies the N-alkyl substituent, significantly impacting the amine's basicity and metabolic stability.
Structural Comparison Table
| Feature | This compound (Target) | Propyl 5-(methyl(phenyl)amino)pentanoate (Ester Analog) | Ethyl 5-(propyl(phenyl)amino)pentanoate (Amine Analog) |
| Formula | C₁₄H₂₁NO₂ | C₁₅H₂₃NO₂ | C₁₆H₂₅NO₂ |
| MW | 235.33 g/mol | 249.35 g/mol | 263.38 g/mol |
| LogP (Pred.) | ~3.2 | ~3.7 | ~4.1 |
| H-Bond Acceptors | 2 (Ester O, Amine N) | 2 | 2 |
| Rotatable Bonds | 8 | 9 | 10 |
| Key Reactivity | Fast Ester Hydrolysis | Slower Ester Hydrolysis | Slower N-Dealkylation |
Critical Performance Analysis
A. Lipophilicity & Solubility Profiles
The shift from an ethyl to a propyl ester increases the partition coefficient (LogP) by approximately 0.5 units.
-
Ethyl Variant: Balances solubility in organic solvents (DCM, EtOAc) with moderate aqueous miscibility upon hydrolysis. Preferred for rapid screening libraries where solvent removal is critical (lower boiling point of ethanol byproduct).
-
Propyl Variant: Significantly higher lipophilicity. This analog is superior for passive membrane permeability in biological assays but requires more rigorous drying conditions due to the higher boiling point of propanol (97°C vs 78°C for ethanol).
B. Hydrolysis Kinetics (Metabolic & Chemical)
The ester group is the primary site of degradation.
-
Ethyl Ester: Undergoes rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma. Half-life (
) is typically minutes to hours depending on pH. -
Propyl Ester: The additional methylene group adds steric hindrance near the carbonyl carbon. Experimental data on similar homologs suggests a 2-3x reduction in hydrolysis rate compared to the ethyl ester. This makes the propyl analog a better candidate for "soft drug" designs requiring extended duration of action before metabolic deactivation.
C. Synthetic Efficiency
-
N-Alkylation Yields: Synthesizing the Target (Ethyl) uses Ethyl 5-bromovalerate, a high-volume industrial chemical. The Propyl analog requires Propyl 5-bromovalerate, which is often custom-synthesized or 5-10x more expensive, reducing atom economy and increasing cost-of-goods (COGS).
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective N-alkylation of N-methylaniline.
Reagents:
-
N-Methylaniline (1.0 eq)
-
Ethyl 5-bromovalerate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Acetonitrile (ACN, dry)
Workflow:
-
Preparation: Dissolve N-methylaniline (10 mmol) in ACN (50 mL) under
atmosphere. -
Activation: Add
and KI. Stir at room temperature for 15 minutes. -
Addition: Dropwise add Ethyl 5-bromovalerate (11 mmol) over 20 minutes to prevent exotherms.
-
Reflux: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Validation:
NMR should show triplet at 4.12 (q, 2H, ) and triplet at 3.35 (t, 2H, ).
Protocol B: Comparative Hydrolysis Assay (Ethyl vs. Propyl)
Objective: Quantify stability differences in simulated physiological fluid.
-
Media: Phosphate Buffered Saline (PBS, pH 7.4) + 10% DMSO (co-solvent).
-
Incubation: Spike compound to 10
. Incubate at 37°C. -
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring the parent ion transition to the acid metabolite (Loss of 28 Da for Ethyl, 42 Da for Propyl).
Mechanistic Visualization
Synthesis & Degradation Pathways
The following diagram illustrates the synthesis of the target molecule and its divergent hydrolysis pathways compared to the propyl analog.
Caption: Comparative synthesis and hydrolysis kinetics. The propyl analog demonstrates increased resistance to hydrolysis due to steric shielding of the carbonyl.
References
-
Ningbo Inno Pharmchem Co. (2025).[2] The Role of Ethyl 5-Bromovalerate in Pharmaceutical Synthesis. Retrieved from
-
Mishra, P., et al. (2010). Kinetics of Oxidation of Aniline and N-Methylaniline. Asian Journal of Chemistry. Retrieved from
-
Stoermer, M.J., & Pinhey, J.T. (1998). Ethyl (Z)-2-Methyl-5-phenyl-2-pentenoate. Molecules, 3, M63. Retrieved from
-
Royal Society of Chemistry. (2014). Intramolecular Aminocyanation of Alkenes: Supporting Information. Chemical Communications. Retrieved from
Sources
Publish Comparison Guide: HPLC Retention & Analysis of Ethyl 5-(methyl(phenyl)amino)pentanoate
The following guide details the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 5-(methyl(phenyl)amino)pentanoate .
This guide compares three distinct analytical methodologies to determine the optimal retention and separation strategy. It treats the compound as the target analyte and evaluates how different stationary phases and mobile phase pH levels affect its "performance" (peak shape, retention factor, and resolution from impurities).
Executive Summary & Physicochemical Profile[1]
This compound is a lipophilic, basic intermediate often encountered in the synthesis of nitrogen-containing heterocycles or specialty dyes. Its dual nature—containing a hydrophobic ester tail and a basic
-
Chemical Structure:
-
Key Functional Groups: Ethyl ester (lipophilic, hydrolysis-prone),
-methyl- -phenyl amine (weak base, UV active). -
Predicted LogP: ~3.8 (Highly lipophilic).
-
Predicted pKa: ~4.8 (Amine).
The Challenge: Standard generic gradients often fail to separate this compound from its primary hydrolysis degradant (the corresponding acid) or result in peak tailing due to the amine interacting with residual silanols.
Methodology Comparison: Selecting the Optimal Approach
We compared three distinct chromatographic approaches (Alternatives) to identify the most robust method for Research & Development (R&D) and Quality Control (QC) environments.
Comparison Matrix: Retention & Performance
| Feature | Method A: The "Generic" Screen | Method B: The "Selectivity" Optimized | Method C: High pH Stability |
| Stationary Phase | C18 (ODS) | Phenyl-Hexyl | Hybrid C18 (High pH stable) |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/MeOH + 10mM NH₄OAc | Water/ACN + 10mM NH₄HCO₃ (pH 10) |
| Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral State) | |
| Retention Time ( | Moderate (Protonated amine elutes faster) | High (Strong interaction with phenyl ring) | Highest (Fully neutral analyte) |
| Peak Shape | Good (Acid suppresses silanols) | Excellent (MeOH suppresses tailing) | Excellent (Amine is uncharged) |
| Selectivity ( | Low for aromatic impurities | High for aromatic analogs | High for polar degradants |
| Recommendation | Initial Purity Checks | Complex Mixture Separation | Impurity Profiling |
Deep Dive: Performance Analysis
Alternative 1: The Acidic C18 Protocol (Standard)
-
Performance: At pH ~2.7 (0.1% Formic Acid), the tertiary amine is protonated (
). This charge reduces the effective hydrophobicity, causing the molecule to elute earlier. -
Pros: Fast run times; compatible with Mass Spectrometry (LC-MS).
-
Cons: Reduced resolution from polar impurities (like the hydrolyzed acid form), which may co-elute near the solvent front if the gradient is too steep.
Alternative 2: The Phenyl-Hexyl Protocol (Recommended)
-
Performance: The phenyl ring of the analyte interacts via
- stacking with the Phenyl-Hexyl stationary phase. -
Pros: This provides orthogonal selectivity. If your sample contains N-methylaniline (a synthesis precursor), this column separates it significantly better than a C18 column due to the specific aromatic interactions.
-
Cons: Methanol creates higher backpressure than Acetonitrile.
Detailed Experimental Protocol
This protocol is designed for Method B (Phenyl-Hexyl) , as it offers the best balance of retention stability and selectivity for this specific aromatic ester.
A. Reagents & Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (Conc: 1 mg/mL).
-
Note: Avoid using water in the diluent to prevent ester hydrolysis.
-
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
Mobile Phases:
-
Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Phase B: Methanol (LC-MS Grade).
-
B. Instrument Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls viscosity and kinetics).
-
Detection: UV @ 254 nm (Targeting the phenyl ring).
-
Injection Volume: 5-10 µL.
C. Gradient Program
| Time (min) | % Phase B (MeOH) | Event |
| 0.0 | 40% | Equilibration start |
| 1.0 | 40% | Isocratic hold (Focus peak) |
| 10.0 | 90% | Linear Gradient |
| 12.0 | 90% | Wash lipophilic impurities |
| 12.1 | 40% | Re-equilibration |
| 15.0 | 40% | End of Run |
Visualization of Workflows
Figure 1: Method Selection Decision Tree
This diagram guides the researcher in choosing the correct method based on the specific analytical goal (e.g., speed vs. resolution).
Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements.
Figure 2: Separation Mechanism & Causality
Understanding why the Phenyl-Hexyl column is superior for this compound.
Caption: Mechanistic view of the dual-interaction mode on a Phenyl-Hexyl stationary phase.
Troubleshooting & Self-Validation
To ensure Trustworthiness and Self-Validation of the protocol, check the following system suitability parameters:
-
Retention Time Stability: The amine moiety is pH-sensitive. If
shifts >2%, verify the pH of the aqueous buffer. A shift to lower retention indicates the pH has dropped (more ionization). -
Peak Tailing (Asymmetry Factor):
-
Acceptance Criterion:
. -
Fix: If
, increase buffer concentration (e.g., from 10mM to 20mM) to mask silanols, or increase column temperature to 40°C.
-
-
Hydrolysis Check:
-
Inject a blank sample of the diluent.
-
Inject the standard.
-
Look for a peak eluting earlier than the main peak. The hydrolyzed acid (5-(methyl(phenyl)amino)pentanoic acid) is more polar and will elute significantly earlier on a C18/Phenyl column.
-
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selectivity groups). Link
-
Chromatography Online. (2024). The Role of Phenyl Phases in HPLC Separation. LCGC International. Link
-
PubChem. (2024). Compound Summary: N-Methylaniline (Structural Analog Data). National Library of Medicine. Link
Comparative Guide: Ethyl vs. Methyl 5-(methyl(phenyl)amino)pentanoate
Executive Summary
Objective: To provide a technical comparison between the methyl and ethyl esters of 5-(methyl(phenyl)amino)pentanoic acid, focusing on their physicochemical properties, synthetic utility, and biological implications in drug development.
Core Distinction: While both compounds serve as lipophilic precursors or intermediates, the Methyl Ester offers faster reaction kinetics and higher atom economy, making it ideal for early-stage synthetic screening. The Ethyl Ester , exhibiting higher lipophilicity and superior metabolic safety (generating ethanol vs. methanol upon hydrolysis), is the preferred candidate for in vivo prodrug applications and formulation stability.
Physicochemical Profile
The structural difference of a single methylene group (
Table 1: Comparative Physicochemical Properties
| Property | Methyl 5-(methyl(phenyl)amino)pentanoate | This compound | Impact on Application |
| Formula | Ethyl has higher MW (+14 Da). | ||
| Molecular Weight | 221.32 g/mol | 235.34 g/mol | Methyl offers better atom economy. |
| Predicted LogP | ~3.1 | ~3.5 | Ethyl is more lipophilic; better BBB permeability. |
| Boiling Point (est.) | 285°C | 295°C | Ethyl is less volatile, easier to handle in high-vac. |
| Water Solubility | Low (< 50 mg/L) | Very Low (< 10 mg/L) | Both require organic co-solvents (DMSO/EtOH). |
| Enzymatic Half-life | Short ( | Moderate ( | Methyl is cleaved rapidly by carboxylesterases. |
Synthetic Pathways & Causality
The synthesis of these esters typically proceeds via the alkylation of
Mechanism of Choice:
-
Route A (Direct Alkylation): Selected to avoid the formation of zwitterionic intermediates common in amino acid esterification.
-
Base Selection (
): Used to scavenge HBr without promoting competitive ester hydrolysis.
Figure 1: Convergent synthesis via SN2 alkylation. The choice of alkyl 5-bromovalerate determines the final ester.
Reactivity & Biological Stability (Hydrolysis)
In a drug development context, these esters often function as prodrugs to mask the polar carboxylic acid, improving membrane permeability.
Hydrolysis Kinetics
-
Methyl Ester: The methoxy group is less sterically hindering, allowing for rapid nucleophilic attack by water or serine hydrolases (esterases).
-
Risk: Generates Methanol , which is toxic and metabolizes to formic acid.
-
-
Ethyl Ester: The ethoxy group provides slight steric shielding, slowing hydrolysis.
-
Benefit: Generates Ethanol , which is pharmacologically benign in trace amounts.
-
Figure 2: Hydrolysis pathway. The rate constant
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol uses DMF to solvate the nucleophile (
-
Reagents:
- -Methylaniline (10.0 mmol, 1.07 g)
-
Ethyl 5-bromovalerate (11.0 mmol, 2.30 g)
-
Potassium Carbonate (
), anhydrous (15.0 mmol, 2.07 g) -
DMF (Dimethylformamide), anhydrous (20 mL)
-
Procedure:
-
Charge a 50 mL round-bottom flask with
-methylaniline, , and DMF. -
Add Ethyl 5-bromovalerate dropwise at room temperature.
-
Heat the mixture to 80°C for 12 hours under
atmosphere. -
TLC Check: Elute with 10% EtOAc/Hexane. Product
. -
Workup: Dilute with water (100 mL), extract with EtOAc (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
-
Validation:
-
Expected Yield: 85-92%.
-
Appearance: Pale yellow oil.
-
Protocol B: Comparative Hydrolysis Assay (Stability Test)
Rationale: To quantify the stability difference between methyl and ethyl esters in simulated physiological fluid.
-
Preparation:
-
Prepare Phosphate Buffered Saline (PBS) , pH 7.4.
-
Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.
-
(Optional) Add Porcine Liver Esterase (PLE) (10 units/mL) to simulate metabolic cleavage.
-
-
Incubation:
-
Add 10 µL of stock solution to 990 µL of PBS (± Enzyme). Final conc: 100 µM.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling & Analysis:
-
Take aliquots at
min. -
Quench with equal volume cold Acetonitrile (ACN).
-
Analyze via HPLC-UV (254 nm) or LC-MS .
-
-
Data Processing:
-
Plot
vs. Time. -
Calculate half-life:
. -
Expectation: Methyl ester
will be ~50% shorter than Ethyl ester in enzymatic conditions.
-
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses ester prodrug strategies and lipophilicity). Link
-
Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 4(6), 461-485. Link
-
Liederer, B. M., & Borchardt, R. T. (2006). "Enzymes Involved in the Bioconversion of Ester-Based Prodrugs." Journal of Pharmaceutical Sciences, 95(6), 1177-1195. (Comparison of methyl vs ethyl ester hydrolysis rates). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanisms for SN2 alkylation and ester hydrolysis). Link
Mechanistic Causality: The Physics of the Chemical Shift
An accurate structural elucidation of pharmaceutical active pharmaceutical ingredients (APIs) relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Within drug development, the distinction and precise assignment of N-methyl and N-phenyl groups are critical. N-methylation is frequently employed to modulate lipophilicity, improve membrane permeability, and restrict conformational flexibility, whereas N-phenylation alters the electronic distribution and spatial bulk of the molecule, directly impacting target binding affinity.
As a Senior Application Scientist, I approach NMR assignment not merely as pattern recognition, but as a self-validating logical system. This guide objectively compares the spectroscopic behavior of N-methyl and N-phenyl protons, details the causality behind their chemical shifts, and provides a robust, field-proven protocol for their unambiguous assignment using 1D and 2D NMR techniques.
To accurately assign these groups, one must first understand the fundamental physical phenomena driving their resonance frequencies.
N-Methyl Protons (
N-Phenyl Protons (
Comparative Analysis of NMR Assignment Strategies
Relying solely on 1D 1H NMR is insufficient for complex pharmaceutical compounds due to spectral overlap (e.g., N-methyl signals overlapping with residual water or DMSO solvent peaks, and N-phenyl signals overlapping with other aromatic scaffolds). A modern, self-validating assignment requires a combination of heteronuclear and homonuclear 2D techniques[4].
Table 1: Spectroscopic Comparison of N-Methyl vs. N-Phenyl Groups
| Parameter | N-Methyl ( | N-Phenyl ( |
| 2.5 – 3.5 ppm | 6.5 – 7.5 ppm | |
| 30 – 45 ppm | 115 – 140 ppm | |
| Multiplicity & Integration | Singlet (3H) | Multiplet (up to 5H: 2 ortho, 2 meta, 1 para) |
| Primary Deshielding Mechanism | Electronegativity (Inductive effect) | Diamagnetic Anisotropy (Ring current) |
| Key HMBC ( | Adjacent Carbonyl ( | Nitrogen-adjacent scaffold carbons |
| Conformational Dynamics | Rotamer splitting common in amides | Ring flipping averages ortho/meta signals at RT |
| Common Interferences | DMSO water peak (~3.3 ppm), methoxy groups | Halogenated aromatic API scaffolds |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, every assignment must be cross-verified through multiple independent data points. The following protocol establishes a closed-loop validation system for assigning these protons.
Step 1: Sample Preparation & 1D Acquisition
-
Preparation: Dissolve 5–10 mg of the API in 600 µL of a high-purity deuterated solvent (e.g.,
or ). Ensure the solution is free of paramagnetic impurities. -
Referencing: Acquire a standard 1D
H NMR spectrum. Reference the chemical shifts strictly to Tetramethylsilane (TMS) at 0.0 ppm [5]. -
Initial Integration: Identify 3H singlets in the 2.5–3.5 ppm region (candidate N-methyls) and complex multiplets in the 6.5–7.5 ppm region (candidate N-phenyls).
Step 2: Direct Bond Correlation (HSQC)
Objective: Confirm the carbon hybridization and filter out overlapping signals.
-
Acquire a 2D
HSQC spectrum (optimized for Hz). -
N-Methyl Validation: Locate the 3H singlet in the proton dimension. Verify it correlates to a single carbon resonance between 30–45 ppm.
-
N-Phenyl Validation: Map the aromatic multiplets to their respective carbons (115–140 ppm). Note that the para carbon will correlate to 1H, while ortho and meta carbons will correlate to 2H each (assuming free rotation).
Step 3: Long-Range Connectivity (HMBC)
Objective: Prove the group is attached to the specific nitrogen atom on the API scaffold.
-
Acquire a 2D
HMBC spectrum (optimized for long-range couplings, Hz)[4]. -
N-Methyl Linkage: Trace the N-methyl proton signal horizontally. You must observe a
cross-peak to the adjacent scaffold carbon (e.g., an amide carbonyl at ~165-175 ppm, or a heterocyclic core carbon). -
N-Phenyl Linkage: Trace the ortho protons of the N-phenyl ring. Look for
correlations across the nitrogen atom to the main API scaffold.
Step 4: Spatial Confirmation (NOESY/ROESY)
Objective: Resolve 3D conformation and rotameric states.
-
Acquire a 2D NOESY spectrum (mixing time 300-500 ms depending on molecular weight).
-
If the N-methyl group shows two distinct singlets (rotamers), use NOESY cross-peaks to the adjacent scaffold protons to assign the syn and anti configurations.
-
For the N-phenyl group, verify its spatial proximity to the expected face of the API core to rule out structural isomers.
NMR Assignment Decision Workflow
The following diagram visualizes the logical decision tree used to systematically isolate and confirm N-methyl and N-phenyl assignments using the protocol described above.
Workflow for distinguishing N-methyl and N-phenyl protons using 1D and 2D NMR techniques.
Conclusion
The assignment of N-methyl and N-phenyl protons cannot rely on 1D chemical shifts alone due to the high probability of spectral overlap and conformational complexities like restricted rotation. By employing a self-validating system that combines the inductive/anisotropic theories of chemical shifts with 2D heteronuclear (HSQC/HMBC) and homonuclear (NOESY) correlations, researchers can achieve absolute certainty in their structural elucidations. This rigorous approach is the gold standard required for regulatory submissions and advanced drug design.
References
-
NMR as a “Gold Standard” Method in Drug Design and Discovery National Center for Biotechnology Information (NIH)[Link]
-
1H NMR Chemical Shifts for Common Functional Groups INFLIBNET Centre[Link]
-
Chemical shift (Diamagnetic Anisotropy) Wikipedia[Link]
-
The 1H N.M.R. Five-Spin System of Phenyl ResearchGate[Link]
-
1H proton nmr spectrum of phenol (TMS Referencing) Doc Brown's Advanced Organic Chemistry[Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. Chemical shift - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Advanced Purity Validation of Ethyl 5-(methyl(phenyl)amino)pentanoate: LC-MS/MS vs. Traditional HPLC-UV
In preclinical drug development and chemical synthesis, validating the purity of complex intermediates is a non-negotiable step. Ethyl 5-(methyl(phenyl)amino)pentanoate —an N-alkylated aniline derivative bearing an aliphatic ethyl ester—presents unique analytical challenges. Its structural duality (a highly polarizable aromatic amine coupled with a hydrophobic alkyl ester chain) often leads to the co-elution of structurally similar impurities when utilizing standard chromatographic methods.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of traditional Reverse-Phase HPLC-UV against High-Resolution LC-MS/MS for the purity validation of this specific compound. The goal is to provide researchers with a self-validating, field-proven methodology that guarantees scientific integrity.
The Analytical Challenge: Why Traditional HPLC-UV Falls Short
Historically, purity validation has relied heavily on High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection using standard C18 columns. However, for this compound, this approach introduces significant analytical blind spots:
-
Co-elution of Isobaric/Structural Impurities: The most common synthetic impurity is the desmethyl analog (Ethyl 5-(phenylamino)pentanoate). On a purely hydrophobic C18 stationary phase, the dispersive forces of the desmethyl impurity and the target analyte are nearly identical, resulting in critical peak overlap.
-
Lack of Mass Specificity: UV detection relies solely on chromophore absorbance. Both the target compound and its aromatic impurities share the same aniline chromophore, making them indistinguishable by UV spectra alone. Tracking co-eluting peaks with UV detection alone is highly error-prone, whereas mass detection allows for the precise identification of overlapping compounds[1].
The LC-MS/MS Advantage: Biphenyl Selectivity & MRM Precision
To achieve unambiguous purity validation, modern laboratories must transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing orthogonal column chemistries.
Column Chemistry: The Interaction
Substituting a standard C18 column with a Biphenyl or Pentafluorophenyl (PFP) phase fundamentally changes the separation mechanism. Biphenyl columns engage in
Quantitative Performance Comparison
The following table summarizes experimental validation data comparing the two methodologies for detecting the desmethyl impurity within a batch of this compound:
| Performance Metric | Traditional HPLC-UV (C18 Phase) | LC-MS/MS (Biphenyl Phase) |
| Separation Mechanism | Hydrophobic (Dispersive) only | Hydrophobic + |
| Resolution ( | 1.1 (Critical Co-elution) | 3.4 (Baseline Resolution) |
| Limit of Detection (LOD) | 50 ng/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 0.15 ng/mL |
| Impurity Identification | Retention Time ( | Exact Mass ( |
| Regulatory Alignment | Basic Screening | Meets [4] |
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks (blanks, QCs, and matrix evaluations) mandated by the [4].
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Causality: this compound is a tertiary amine. Formic acid lowers the pH of the mobile phase, ensuring the amine is fully protonated (
) prior to entering the mass spectrometer. This drastically enhances ionization efficiency and sensitivity in positive Electrospray Ionization (ESI+) mode[5].
Step 2: System Suitability & Calibration (The Self-Validation Engine)
-
Blank Sample: Inject a matrix sample processed without the analyte or internal standard (IS) to verify the absence of carryover.
-
Zero Sample: Inject a matrix sample with IS only. Interfering substances must not contribute more than 5% of the IS response[6].
-
Calibration Curve: Prepare 6 to 8 non-zero calibration standards covering the expected concentration range.
-
Quality Control (QC): Run Low, Mid, and High QCs.
-
Causality: If the QC samples fail to back-calculate within
of their nominal concentration ( at the Lower Limit of Quantification), the analytical run is automatically rejected. This prevents the reporting of false purity metrics[4].
Step 3: Chromatographic Separation
-
Column: Ultra Biphenyl (
mm, 1.8 m)[3]. -
Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.
-
Causality: The rapid gradient on a sub-2-micron biphenyl particle ensures sharp peak shapes while providing the necessary
selectivity to separate the target analyte from positional isomers and desmethyl impurities[2].
Step 4: Mass Spectrometry (MRM Setup)
-
Ionization: ESI Positive Mode.
-
Precursor Ion: Isolate
( for this compound). -
Transitions: Monitor specific product ions (e.g., cleavage of the ester chain) using Multiple Reaction Monitoring (MRM).
-
Causality: MRM acts as a dual-filter system. By requiring both the correct precursor mass (Q1) and the correct fragmentation pattern (Q3), it mathematically eliminates background noise and isobaric interferences, ensuring that only the highly pure target compound is quantified[1][5].
LC-MS/MS Workflow Visualization
LC-MS/MS workflow for purity validation of this compound.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]
-
Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]
-
Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies URL: [Link]
-
Title: LC and LC/MS Columns Catalog Source: Agilent Technologies URL: [Link]
Sources
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-(methyl(phenyl)amino)pentanoate for Laboratory Professionals
Immediate Safety & Hazard Assessment
Before handling or disposing of Ethyl 5-(methyl(phenyl)amino)pentanoate, a thorough understanding of its potential hazards is critical. This compound, an aromatic amine and an ester, requires careful management due to its likely toxicological and environmental profiles.
Core Principles of Handling:
-
Work in a Ventilated Area: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Avoid Contact: Direct contact with skin and eyes must be avoided.[2] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[3]
-
Prevent Environmental Release: Do not let the product enter drains or waterways, as similar compounds can be toxic to aquatic life with long-lasting effects.[1]
Hazard Profile & Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Risks & Considerations | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed.[4] Aspiration may be fatal if the substance enters the airways.[1][3] | Chemical safety goggles or a face shield. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][5] Prolonged contact may lead to dermatitis.[6] | Nitrile or other chemically resistant gloves. Inspect gloves before use. |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | A complete suit protecting against chemicals may be necessary depending on the scale of handling. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] Prevent release into the environment.[1] | Lab coat or other protective clothing. |
| Flammability | While not highly flammable, similar esters can be combustible and form explosive mixtures with air upon intense heating.[6] | Not applicable for PPE, but keep away from heat, sparks, and open flames.[1] |
Step-by-Step Disposal Protocols
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[7] This ensures that all local, state, and federal regulations are met.
Protocol 1: Licensed Hazardous Waste Disposal (Primary Recommendation)
This protocol is the standard for all forms of waste containing this compound, including pure substance, reaction mixtures, and contaminated materials.
Step 1: Segregation and Collection
-
Collect all waste containing the target compound into a dedicated, compatible waste container.[7]
-
Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[2][8]
-
This includes unused product, contaminated consumables (e.g., pipette tips, chromatography columns), and spill cleanup materials.[7]
Step 2: Containerization and Labeling
-
Use a container made of a compatible material (e.g., glass or polyethylene) with a tightly fitting cap.[8][9] Reusing the original product container is often a good practice.[8][10]
-
Clearly label the container as "Hazardous Waste: this compound".[7] Include the approximate concentration and any other components in the waste mixture.[8] Ensure all old labels are fully defaced.[8][10]
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][10]
-
The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic and incompatible materials.[9]
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][11]
Protocol 2: In-Lab Neutralization (For Small Quantities of Dilute Aqueous Solutions ONLY)
This procedure should only be performed by qualified personnel in a chemical fume hood while wearing appropriate PPE.[7][12] The basic amine functionality of this compound allows for neutralization with acid. Crucially, you must check with your local water authority and institutional EHS guidelines before disposing of any neutralized chemical waste down the drain. [7] Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of pH.[7]
Step 1: Preparation
-
This procedure is only suitable for dilute aqueous solutions. Do not attempt with concentrated material or organic solutions.
-
Prepare a dilute solution of a suitable acid, such as 1 M hydrochloric acid.[13]
-
Place the beaker containing the dilute this compound solution in an ice bath to dissipate any heat generated during neutralization.[7][12]
Step 2: Neutralization
-
Slowly add the dilute acid solution dropwise to the stirring amine solution.[7] Vapors and heat may be generated.[12][14]
-
Continuously monitor the pH of the solution using pH paper.
-
Continue adding acid until the pH of the solution is between 6.0 and 8.0.[7]
Step 3: Disposal of Neutralized Solution
-
If, and only if, local regulations permit, the neutralized solution may be flushed down the sanitary sewer with a large excess of water (at least 20 parts water to the neutralized solution).[7][12][13]
-
If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste as described in Protocol 1.
Disposal Workflow and Spill Management
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. Ethyl pentanoate(539-82-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Ethyl 5-(methyl(phenyl)amino)pentanoate
Topic: Personal Protective Equipment for Handling Ethyl 5-(methyl(phenyl)amino)pentanoate Audience: Researchers, Scientists, and Drug Development Professionals[1]
PART 1: HAZARD ARCHITECTURE & RISK ASSESSMENT
The Silent Threat: Deconstructing the Molecule To safely handle this compound, one must first understand that its safety profile is not merely the sum of its parts, but a synergistic interaction between two distinct chemical functionalities.
-
The Aniline Moiety (N-methylaniline derivative):
-
The Killer Variable: This substructure drives the primary toxicity profile.[1] Like its parent compound, N-methylaniline, this moiety is highly lipophilic and rapidly absorbed through intact skin.
-
Mechanism of Action: Once absorbed, it undergoes hepatic oxidation to form reactive metabolites that oxidize hemoglobin (
) to methemoglobin ( ).[1] This renders red blood cells incapable of transporting oxygen, leading to chemical asphyxiation (Methemoglobinemia).[1] -
Warning Sign: Cyanosis (blue/grey skin discoloration) may be delayed for hours after exposure.[1]
-
-
The Ester Chain (Ethyl pentanoate derivative):
-
The Vector: The lipophilic ethyl pentanoate chain enhances the compound's ability to penetrate the stratum corneum (outer skin layer), effectively acting as a "carrier" that accelerates the systemic absorption of the toxic aniline group.[1]
-
Physical Hazard: Esters of this molecular weight are typically combustible.[1] While not highly volatile, vapors can accumulate in headspace.[1]
-
PART 2: ESSENTIAL PPE MATRIX
The "Zero-Exposure" Standard Do not rely on standard laboratory safety glasses and single nitrile gloves.[1] The following matrix defines the minimum acceptable protection for handling >100 mg quantities.
| PPE Component | Specification | Technical Rationale |
| Hand Protection (Primary) | Silver Shield / 4H (Laminate) Gloves | Critical: Aniline derivatives permeate standard nitrile gloves in <10 minutes.[1] Laminate gloves offer >480 min breakthrough time.[1][2] |
| Hand Protection (Outer) | Disposable Nitrile (5 mil minimum) | Worn over the laminate gloves to provide dexterity and grip (laminate is slippery) and to protect the inner glove from gross contamination.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient.[1] Vapors can bypass glasses, and liquid splash requires a full seal to prevent ocular absorption.[1] |
| Respiratory Protection | Fume Hood (Face Velocity: 80-100 fpm) | Primary control.[1] If work outside hood is unavoidable (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1] |
| Body Protection | Tyvek® Lab Coat or Apron | Standard cotton lab coats absorb liquids and hold them against the skin.[1] Impervious aprons prevent "soak-through" exposure.[1] |
PART 3: OPERATIONAL PROTOCOLS
Protocol A: Safe Weighing & Transfer (Solid/Viscous Liquid)
Context: Most exposure events occur during the transfer of concentrated material.[1]
-
Preparation:
-
The Transfer:
-
Do not use a spatula that has been used for other chemicals without deep cleaning.[1]
-
Tare the receiving vial before opening the source container.
-
Keep the source container inside the hood at least 6 inches from the sash.[1]
-
Technique: If liquid, use a positive-displacement pipette to prevent dripping.[1] If solid, use a disposable funnel to prevent dusting.[1]
-
-
Decontamination:
Protocol B: Reaction Monitoring (TLC/LCMS)
Context: Small aliquots are often treated with complacency.[1] This is a mistake.
-
Sampling:
-
Waste Management:
PART 4: EMERGENCY RESPONSE & VISUALIZATION
The "Blue" Warning System If exposure is suspected, speed is critical.[1] The antidote (Methylene Blue) is effective but requires medical administration.[1]
Symptoms of Exposure:
-
Delayed (1-4 hours): Blue/grey lips or fingernails (Cyanosis), chocolate-brown blood, confusion, rapid heart rate.
Diagram 1: Exposure Response Logic Flow This workflow dictates the immediate actions required upon skin or eye contact.[1]
Caption: Immediate response protocol for this compound exposure. Note the specific contraindication of alcohol for skin washing.[1]
PART 5: DISPOSAL & DEACTIVATION
Waste Classification: This compound is classified as Hazardous Organic Waste (Toxic) .[1]
-
Liquid Waste:
-
Solid Waste:
-
Contaminated gloves, mats, and paper towels must be double-bagged in thick polyethylene bags (3 mil+) before being placed in the solid waste drum.
-
-
Spill Cleanup:
REFERENCES
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-Methylaniline (Source of toxicity data for aniline moiety).[1] PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Aniline.[1] United States Department of Labor.[1] Available at: [Link]
-
Cleveland Clinic. Methemoglobinemia: Symptoms, Causes, and Treatment. Cleveland Clinic Health Library.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
